(4-methyl-1H-indazol-5-yl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-methyl-1H-indazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-6-4-10-11-8(6)3-2-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIRYCSGUBTOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=C(C=C1)NN=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657256 | |
| Record name | (4-Methyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-09-4 | |
| Record name | B-(4-Methyl-1H-indazol-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methyl-1H-indazol-5-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (4-methyl-1H-indazol-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (4-methyl-1H-indazol-5-yl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The document details a plausible synthetic pathway, outlines experimental protocols, and presents expected characterization data. Furthermore, it explores the potential biological relevance of this compound by illustrating a key signaling pathway where indazole derivatives have shown significant activity.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and approved drugs. Their versatile chemical nature allows for diverse functionalization, leading to a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound is a key intermediate that enables the facile introduction of the 4-methyl-1H-indazolyl moiety into various molecular scaffolds, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide serves as a technical resource for researchers interested in utilizing this compound for the synthesis of novel chemical entities with therapeutic potential.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from a suitable precursor, 5-bromo-4-methyl-1H-indazole. The first step is the synthesis of this brominated indazole, followed by a palladium-catalyzed borylation reaction.
Synthesis of 5-bromo-4-methyl-1H-indazole
The synthesis of the key intermediate, 5-bromo-4-methyl-1H-indazole, can be achieved from commercially available starting materials. One potential route is outlined in a patent for the synthesis of a related compound, 4-bromo-5-methyl-1H-indazole. A logical adaptation for the desired isomer is presented below.
Experimental Protocol:
A detailed experimental protocol for a related synthesis of 5-bromo-1H-indazole starts with 4-bromo-2-methylaniline. A similar approach can be envisioned for the synthesis of 5-bromo-4-methyl-1H-indazole, likely starting from 2-amino-5-bromotoluene. The general steps would involve diazotization followed by cyclization.
Palladium-Catalyzed Borylation
The conversion of the aryl bromide, 5-bromo-4-methyl-1H-indazole, to the corresponding boronic acid is typically achieved via a palladium-catalyzed cross-coupling reaction with a boron source, such as bis(pinacolato)diboron (B₂pin₂) followed by hydrolysis, or directly with tetrahydroxydiboron (B₂(OH)₄).[1][2] The Suzuki-Miyaura coupling is a well-established and versatile method for this transformation.[3][4]
Experimental Protocol:
-
To a solution of 5-bromo-4-methyl-1H-indazole (1.0 eq) in a suitable solvent such as dioxane or toluene, add bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure. The resulting crude pinacol boronate ester can be purified by column chromatography or used directly in the next step.
-
Hydrolyze the pinacol boronate ester by treating it with an aqueous acid (e.g., HCl) or by using an excess of a strong base followed by acidic workup to yield this compound.
Synthesis Workflow Diagram:
References
An In-depth Technical Guide to the Physicochemical Properties of (4-methyl-1H-indazol-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-methyl-1H-indazol-5-yl)boronic acid, a heterocyclic organic compound, is a crucial building block in medicinal chemistry and organic synthesis. Its utility is particularly notable in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapies. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of the multi-targeted tyrosine kinase inhibitor, Ponatinib.
Physicochemical Properties
The structural and electronic properties of this compound are pivotal to its reactivity and function as a synthetic intermediate. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₉BN₂O₂ | [1] |
| Molecular Weight | 175.98 g/mol | [2][1] |
| CAS Number | 1245816-09-4 | [2] |
| Appearance | Off-white to white solid/powder | [3] |
| Purity | ≥95% - 98% (typical commercial grades) | [4][5] |
| Boiling Point (Predicted) | 457.0 ± 47.0 °C | [6] |
| pKa (Predicted) | 8.54 ± 0.30 | |
| Solubility | No experimental data available. Generally, boronic acids exhibit low solubility in water, which can be enhanced by forming complexes with diols. | |
| LogP (Predicted) | Data not available. | |
| Storage Conditions | Store in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., Nitrogen or Argon) at 2-8°C. |
Experimental Protocols
The synthesis of this compound and its subsequent use in cross-coupling reactions are fundamental processes for its application in drug discovery.
Synthesis of this compound
A plausible synthetic route to this compound involves the synthesis of the 4-methyl-1H-indazole core followed by a borylation step.
Step 1: Synthesis of 4-methyl-1H-indazole
The synthesis of substituted indazoles can be achieved through various methods, including the Jacobson indazole synthesis from o-toluidine derivatives. A general procedure is as follows:
-
Diazotization: An appropriately substituted o-toluidine is treated with a diazotizing agent, such as sodium nitrite in an acidic medium (e.g., acetic acid), at low temperatures.[7]
-
Cyclization: The resulting diazonium salt undergoes intramolecular cyclization, often with heating, to form the indazole ring.[7]
Step 2: Borylation of 4-methyl-1H-indazole
The introduction of the boronic acid moiety at the 5-position can be accomplished via a regioselective C-H borylation reaction.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, the 4-methyl-1H-indazole is combined with a boron source, such as bis(pinacolato)diboron (B₂Pin₂).
-
Catalysis: An iridium catalyst, for instance, [Ir(COD)(OMe)]₂ with a dtbpy ligand, is added to the mixture in a suitable solvent like tert-butyl methyl ether (TBME).
-
Reaction Conditions: The reaction mixture is heated at reflux under an inert atmosphere (N₂) until completion, which can be monitored by GC-MS analysis.
-
Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent like dichloromethane (DCM). The combined organic layers are dried and concentrated. The crude product is then purified by flash column chromatography to yield the pinacol ester of the boronic acid.
-
Hydrolysis: The pinacol ester is subsequently hydrolyzed to the boronic acid using standard methods, for example, by treatment with an acid or base.
Suzuki-Miyaura Cross-Coupling
This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone in the synthesis of many pharmaceutical compounds.
General Protocol:
-
Reaction Setup: To a sealable reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen) multiple times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 v/v).
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Application in Drug Development: Ponatinib and the BCR-ABL Signaling Pathway
This compound is a pivotal intermediate in the synthesis of Ponatinib (Iclusig), a potent multi-targeted tyrosine kinase inhibitor.[8][9] Ponatinib is used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL), particularly in cases with the T315I mutation which confers resistance to other tyrosine kinase inhibitors like imatinib.[10]
The primary target of Ponatinib is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells.[10] BCR-ABL activates several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and inhibit apoptosis.[9][11] Ponatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing its activity and thereby inhibiting these downstream signaling cascades.[8][12]
Conclusion
This compound is a valuable synthetic intermediate with significant applications in the pharmaceutical industry. Its physicochemical properties make it well-suited for use in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures found in many modern therapeutics. The role of this compound as a key building block in the synthesis of Ponatinib highlights its importance in the development of life-saving cancer treatments. This guide provides essential technical information for researchers and scientists working with this versatile molecule.
References
- 1. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]
- 2. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 1245816-09-4|this compound|BLD Pharm [bldpharm.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Ponatinib - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to (4-methyl-1H-indazol-5-yl)boronic acid: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-methyl-1H-indazol-5-yl)boronic acid (CAS No. 1245816-09-4), a key building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and significant applications, with a focus on its role in the development of targeted therapeutics. Detailed experimental protocols and data are presented to assist researchers in its practical application.
Core Compound Properties
This compound is a heterocyclic organic compound containing an indazole core functionalized with a methyl group and a boronic acid moiety. Its chemical structure facilitates its use in cross-coupling reactions, making it a valuable reagent in the synthesis of complex organic molecules.
| Property | Value | Reference |
| CAS Number | 1245816-09-4 | N/A |
| Molecular Formula | C8H9BN2O2 | N/A |
| Molecular Weight | 175.98 g/mol | N/A |
| Appearance | Off-white to white solid | N/A |
| Purity | Typically ≥95% | N/A |
Synthesis of this compound
The primary synthetic route to this compound is through a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a suitable aryl halide, such as 5-bromo-4-methyl-1H-indazole, and a boron source, typically bis(pinacolato)diboron.
Experimental Protocol: Miyaura Borylation
This protocol outlines the synthesis of this compound from 5-bromo-4-methyl-1H-indazole.
Materials:
-
5-bromo-4-methyl-1H-indazole
-
Bis(pinacolato)diboron (B2pin2)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry reaction vessel, add 5-bromo-4-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, the pinacol ester of this compound, can often be used directly in subsequent steps or hydrolyzed to the boronic acid.
-
For hydrolysis, dissolve the crude ester in a mixture of acetone and 1 M HCl and stir at room temperature until the reaction is complete.
-
Extract the product with a suitable organic solvent, dry, and concentrate to yield this compound.
dot
Caption: Synthetic workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a versatile coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds. This is particularly valuable in the synthesis of kinase inhibitors.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent system (e.g., Dioxane/water, Toluene/water, or DMF)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).
-
De-gas the vessel and introduce an inert atmosphere.
-
Add the solvent system.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup: dilute with an organic solvent and wash with water and brine.
-
Dry the organic phase, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2 with a phosphine ligand |
| Base | K2CO3, Cs2CO3, K3PO4 |
| Solvent | Dioxane/H2O, Toluene/H2O, DMF, Acetonitrile/H2O |
| Temperature | 80-120 °C |
| Reaction Time | 2-24 hours |
Role in Drug Discovery: Synthesis of Kinase Inhibitors
The indazole scaffold is a common feature in many kinase inhibitors. This compound serves as a crucial intermediate in the synthesis of potent and selective inhibitors of various kinases, including those in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.
The general approach involves the Suzuki-Miyaura coupling of this compound with a heterocyclic halide core, which is a common structural motif in many kinase inhibitors.
dot
Caption: Synthesis of kinase inhibitors using the subject boronic acid.
Signaling Pathway Involvement
Compounds synthesized using this compound often target kinases within critical cellular signaling pathways. A prominent example is the PI3K/AKT pathway, a key regulator of cell proliferation, survival, and metabolism. Inhibition of kinases like AKT is a major strategy in cancer therapy.
The Genesis and Advancement of Indazole Boronic Acids: A Technical Guide for Drug Discovery
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and synthetic methodologies of indazole boronic acids has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of these crucial building blocks in medicinal chemistry, with a focus on their application in targeted cancer therapy.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] The incorporation of a boronic acid moiety enhances the utility of indazoles, enabling their use in a wide array of chemical transformations and providing unique opportunities for drug design.[3] This guide traces the evolution of indazole boronic acids from their conceptual beginnings to their current prominence in pharmaceutical research.
A Historical Perspective: From Indazole Functionalization to Direct Borylation
While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the specific history of indazole boronic acids is intrinsically linked to the broader development of synthetic methodologies for functionalizing the indazole nucleus.[4] Early work on indazole chemistry focused on substitutions at various positions of the bicyclic ring system.[1] The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the synthesis of biaryl compounds and created a significant demand for heteroaryl boronic acids, including those based on the indazole scaffold.[5]
Initially, the synthesis of indazole boronic acids was often achieved through multi-step sequences involving halogenation of the indazole core followed by metal-halogen exchange and subsequent trapping with a boron electrophile.[4] More recent advancements have led to more direct and efficient methods, such as the iridium-catalyzed C-H borylation of indazoles and the palladium-catalyzed Miyaura borylation of haloindazoles with diboron reagents.[6][7] These modern techniques have made a wide variety of substituted indazole boronic acids readily accessible for drug discovery programs.
Synthetic Methodologies: A Researcher's Protocol
The synthesis of indazole boronic acids can be broadly categorized into two main approaches: the borylation of a pre-formed indazole ring and the construction of the indazole ring from a boronic acid-containing precursor. This guide details key experimental protocols for the preparation of these valuable compounds.
Palladium-Catalyzed Miyaura Borylation of Haloindazoles
A common and robust method for synthesizing indazole boronic acid pinacol esters is the palladium-catalyzed cross-coupling of a haloindazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[5][8]
Experimental Protocol: Synthesis of N-Boc-1H-indazole-5-boronic acid pinacol ester
-
Reactants: 5-Bromo-1H-indazole, Di-tert-butyl dicarbonate (Boc)₂O, Bis(pinacolato)diboron (B₂pin₂), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), Potassium acetate (KOAc).
-
Solvent: 1,4-Dioxane.
-
Procedure:
-
To a solution of 5-bromo-1H-indazole in a suitable solvent, add (Boc)₂O to protect the indazole nitrogen.
-
To the resulting N-Boc-5-bromoindazole, add B₂pin₂, Pd(dppf)Cl₂, and KOAc in 1,4-dioxane.
-
The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired N-Boc-1H-indazole-5-boronic acid pinacol ester.
-
Deprotection of the Pinacol Ester:
The pinacol protecting group can be removed under acidic conditions to yield the free boronic acid. A common method involves transesterification with diethanolamine followed by acid hydrolysis.[3][9]
Iridium-Catalyzed C-H Borylation of Indazoles
Direct C-H borylation has emerged as a powerful, atom-economical method for the synthesis of aryl and heteroaryl boronic esters.[6]
Experimental Protocol: Regioselective C3-Borylation of 1H-Indazoles
-
Reactants: N-substituted-1H-indazole, Bis(pinacolato)diboron (B₂pin₂), [Ir(OMe)(cod)]₂ (catalyst), dtbpy (ligand).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure:
-
In a glovebox, a mixture of the N-substituted-1H-indazole, B₂pin₂, [Ir(OMe)(cod)]₂, and dtbpy is dissolved in THF.
-
The reaction vessel is sealed and heated.
-
Upon completion, the solvent is removed, and the residue is purified by chromatography to afford the C3-borylated indazole pinacol ester.
-
Synthesis via Lithiation and Borylation
This method involves the deprotonation of an indazole derivative with a strong base to form an organolithium species, which is then quenched with a boron electrophile.[10]
Experimental Workflow: Lithiation-Borylation
Caption: General workflow for the synthesis of indazole boronic esters via lithiation-borylation.
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of indazole boronic acid derivatives and the inhibitory activity of selected indazole-based compounds.
Table 1: Synthesis of Indazole Boronic Acid Pinacol Esters
| Starting Material | Method | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-5-bromoindazole | Miyaura Borylation | Pd(dppf)Cl₂ / KOAc | Dioxane | 80 | 12 | ~85 | [5] |
| 1-Methyl-1H-indazole | C-H Borylation | [Ir(OMe)(cod)]₂ / dtbpy | THF | 80 | 16 | 75-85 | [6] |
| 3-Chloroindazole | Miyaura Borylation | Pd₂(dba)₃ / SPhos | Dioxane | 100 | 18 | 90 | [5] |
| 6-Bromo-1H-indazole | Miyaura Borylation | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 100 | 12 | High | [11] |
Table 2: Inhibitory Activity of Indazole-Based Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Axitinib | VEGFR2 | 0.2 | [12] |
| Pazopanib | VEGFR2 | 30 | [13] |
| Merestinib | c-Met | <1 | [12] |
| Entrectinib | ALK | 12 | [13] |
| Indazole Derivative 14d | FGFR1 | 5.5 | [12] |
| Indazole Derivative 12b | VEGFR-2 | 5.4 | [12] |
Indazole Boronic Acids in Drug Discovery: Targeting Signaling Pathways
Indazole boronic acids are pivotal in the development of targeted therapies, particularly in oncology. Many indazole-based drugs function as kinase inhibitors, interfering with signaling pathways that are often dysregulated in cancer.
VEGFR Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several indazole-based drugs, such as Axitinib and Pazopanib, are potent inhibitors of VEGFRs.
Caption: Inhibition of the VEGFR signaling pathway by indazole-based drugs.
FGFR Signaling Pathway Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are another family of receptor tyrosine kinases implicated in various cancers. Overactivation of FGFR signaling can drive tumor cell proliferation, survival, and migration. Indazole derivatives have been developed as potent FGFR inhibitors.
Caption: Mechanism of FGFR signaling inhibition by indazole derivatives.
Conclusion
The journey of indazole boronic acids from synthetic curiosities to indispensable tools in drug discovery highlights the synergy between advances in organic synthesis and medicinal chemistry. Their versatility in chemical reactions and their proven utility in targeting key biological pathways underscore their continued importance. This technical guide serves as a foundational resource for researchers aiming to leverage the power of indazole boronic acids in the development of next-generation therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controlling selectivity in N-heterocycle directed borylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
A Technical Guide to (4-methyl-1H-indazol-5-yl)boronic acid: A Key Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of (4-methyl-1H-indazol-5-yl)boronic acid, its structural analogs, and its critical role as a synthetic intermediate in the development of novel therapeutics. We will explore its chemical properties, synthesis applications, and the biological activities of its derivatives, supported by experimental protocols and quantitative data.
Introduction: The Privileged Indazole Scaffold
The indazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] As a bioisostere of indole, the indazole nucleus offers unique hydrogen bond donor and acceptor capabilities, making it a valuable component in designing molecules that interact with biological targets.[4] Many FDA-approved drugs, such as the anti-cancer agents Pazopanib and Niraparib, feature the indazole core, highlighting its therapeutic significance.[1][3]
This compound belongs to a class of organoboron compounds that are indispensable in modern organic synthesis. Boronic acids are primarily used in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, a powerful method for constructing complex molecular architectures.[5][6] This makes this compound and its analogs highly valuable starting materials for creating libraries of novel indazole-containing compounds for drug screening and lead optimization.
Core Compound Profile: this compound
This compound is a specialized chemical reagent used as a building block in organic synthesis. While detailed literature on this specific molecule is sparse, its primary utility lies in introducing the 4-methyl-1H-indazole moiety into larger molecules via C-C bond formation.
| Property | Value | Reference |
| CAS Number | 1245816-09-4 | [7] |
| Molecular Formula | C₈H₉BN₂O₂ | [7] |
| Molecular Weight | 175.98 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Storage Conditions | Inert atmosphere, 2-8°C | [7] |
Structural Analogs and Derivatives
The true value of the indazole scaffold lies in its capacity for diverse functionalization. By modifying the substituents on the benzene or pyrazole portion of the ring, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting compounds. This compound serves as a precursor to derivatives where the boronic acid group is replaced by various aryl or heteroaryl moieties.
Below is a table of representative indazole analogs and derivatives reported in scientific literature, showcasing the chemical diversity achievable from indazole-based starting materials.
| Compound Class | R¹ Group (at C5 or C6) | R² Group (at N1) | Biological Relevance | Reference(s) |
| 6-Aryl-1H-indazole-4-carboxamides | 2,6-Dichloro-3,5-dimethoxyphenyl | H | Potent FGFR1 Inhibitors | [1] |
| 4-Amino-6-bromo-1H-indazoles | Various amino-methyl-phenols | H | IDO1 Inhibitors | [1] |
| 3-Substituted 1H-indazoles | Carbohydrazide moieties | H | IDO1 Enzyme Inhibition | [1] |
| 4-Phenyl-1H-indazole derivatives | Phenyl | H | PD-1/PD-L1 Interaction Inhibitors | [9] |
| 5-(Pyrrol-2-yl)-1-ethyl-1H-indazoles | Pyrrol-2-yl | Ethyl | Building blocks for medicinal chemistry | [6] |
Key Synthetic Application: The Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. In this reaction, the boronic acid couples with an organic halide (e.g., an aryl bromide or chloride) in the presence of a palladium catalyst and a base to form a new biaryl compound. This reaction is a cornerstone of pharmaceutical synthesis due to its reliability and functional group tolerance.[5][6]
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction to synthesize indazole derivatives.
Detailed Experimental Protocol
Adapted from established procedures for Suzuki-Miyaura coupling of indazole derivatives.[6][10][11]
-
Reagent Preparation : In an oven-dried Schlenk flask, combine the aryl halide (e.g., a bromo-heterocycle, 1.0 equivalent), this compound (1.1–1.5 equivalents), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents), and a phosphine ligand (e.g., SPhos, 10-20 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition : Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v, or toluene/water) via syringe.[5][10]
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂, 2-10 mol%).[6][10]
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir vigorously.[5]
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[10]
-
Workup : After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate, wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired coupled product.[5]
A common side reaction is the homocoupling of the boronic acid.[10] This can be minimized by ensuring a thoroughly deoxygenated environment and careful selection of catalyst, ligand, and base.[10]
Applications in Drug Discovery and Biological Activity
Derivatives synthesized from indazole boronic acids have shown potent activity against a range of biological targets, particularly protein kinases, which are crucial regulators of cell signaling. The indazole scaffold often serves as a "hinge-binding" motif in kinase inhibitors.[4]
Role as Kinase Inhibitors
Many indazole derivatives function as inhibitors of protein kinases such as FGFR, VEGFR, and EGFR, which are often dysregulated in cancer.[1][4] By blocking the activity of these kinases, the compounds can halt tumor cell proliferation and survival. The diagram below illustrates this general mechanism of action.
Quantitative Biological Data
The following table summarizes the biological activity of several indazole derivatives from the literature, demonstrating the potent effects achievable with this scaffold.
| Derivative ID | Target | Assay Type | Activity (IC₅₀) | Therapeutic Area | Reference |
| 102 | FGFR1 | Enzymatic | 30.2 ± 1.9 nM | Cancer | [1] |
| 109 | EGFR T790M | Kinase | 5.3 nM | Cancer | [1] |
| 119 | ERK 1/2 | Kinase | 20 nM / 7 nM | Cancer | [1] |
| 120 | IDO1 | Enzymatic | 5.3 µM | Cancer | [1] |
| 2f | A549 Cancer Cells | Proliferation | 0.23 µM | Cancer | [12] |
| Z13 | PD-1/PD-L1 Binding | HTRF | 189.6 nM | Immuno-oncology | [9] |
Conclusion
This compound, while a specific reagent, represents a gateway to a vast chemical space of biologically active molecules. The indazole scaffold is a proven pharmacophore, and the use of boronic acid derivatives in Suzuki-Miyaura cross-coupling provides a robust and flexible method for synthesizing novel drug candidates. The continued exploration of indazole derivatives promises to yield new therapeutics for cancer, inflammation, and other complex diseases.[2]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1245816-09-4|this compound|BLD Pharm [bldpharm.com]
- 8. 1-METHYLINDAZOL-5-BORONIC ACID | 590418-08-9 [m.chemicalbook.com]
- 9. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Utility of (4-methyl-1H-indazol-5-yl)boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-methyl-1H-indazol-5-yl)boronic acid is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structural motif, featuring an indazole core coupled with a reactive boronic acid group, positions it as a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability of this compound and its isomers, detailed experimental protocols for its synthesis and application, and visualizations of key chemical transformations.
Commercial Availability
This compound and its structural isomers are available from various chemical suppliers. The following tables summarize the key quantitative data for these compounds, facilitating easy comparison for procurement and research planning.
Table 1: Commercial Availability of this compound
| Supplier | Product Number | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| ChemUniverse | P43684 | 1245816-09-4 | 97% | C₈H₉BN₂O₂ | 175.98 |
| Amerigo Scientific | OC01461251MAC | 1245816-09-4 | 98% | C₈H₉BN₂O₂ | 175.98 |
| BLDpharm | BD119499 | 1245816-09-4 | --- | C₈H₉BN₂O₂ | 175.98 |
Table 2: Commercial Availability of Isomers of methyl-1H-indazol-yl)boronic acid
| Compound Name | Supplier | Product Number | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| (5-methyl-1H-indazol-4-yl)boronic acid | Echemi | --- | 1245816-10-7 | --- | C₈H₉BN₂O₂ | 175.98 |
| (5-methyl-1H-indazol-4-yl)boronic acid | Frontier Specialty Chemicals | M12320 | 1245816-10-7 | --- | C₈H₉BN₂O₂ | 175.98 |
| 1-Methyl-1H-indazole-5-boronic acid | Sigma-Aldrich | SY3371478489 | 590418-08-9 | 97% | C₈H₉BN₂O₂ | 175.98 |
| 1-Methyl-1H-indazole-5-boronic acid | ChemScene | CS-0006085 | 590418-08-9 | ≥95% | C₈H₉BN₂O₂ | 175.98 |
| 3-Methyl-1H-indazole-5-boronic acid | Sigma-Aldrich | SY3371478659 | 1245816-25-4 | --- | C₈H₉BN₂O₂ | 175.98 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of this compound
This protocol is based on a two-step procedure starting from the commercially available 5-bromo-4-methyl-1H-indazole. The first step involves the protection of the indazole nitrogen, followed by a lithium-halogen exchange and borylation, and subsequent deprotection.
Step 1: N-Protection of 5-bromo-4-methyl-1H-indazole
-
To a solution of 5-bromo-4-methyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a suitable protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O, 1.3 eq) or chloromethyl methyl ether (MOM-Cl, 1.3 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-protected 5-bromo-4-methyl-1H-indazole.
Step 2: Borylation and Deprotection
-
Dissolve the N-protected 5-bromo-4-methyl-1H-indazole (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2-3).
-
Stir the mixture vigorously for 1-2 hours to effect both hydrolysis of the borate ester and removal of the protecting group.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with diethyl ether to yield the pure product.
Protocol 2: Suzuki-Miyaura Cross-Coupling using this compound
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
-
To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water 4:1:1), to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
The following diagrams, generated using the DOT language, illustrate the synthetic pathway for this compound and its application in a Suzuki-Miyaura coupling reaction.
Caption: Synthetic pathway for this compound.
Caption: Workflow for a Suzuki-Miyaura coupling reaction.
Navigating the Chemical Landscape of (4-methyl-1H-indazol-5-yl)boronic acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of (4-methyl-1H-indazol-5-yl)boronic acid, a versatile building block in medicinal chemistry and organic synthesis. While specific experimental data for this compound is not extensively published, this document extrapolates from the known characteristics of analogous arylboronic acids and indazole derivatives to offer a robust framework for its handling, storage, and application.
Core Physicochemical Properties
This compound belongs to the family of arylboronic acids, which are widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its utility is intrinsically linked to its solubility in various reaction media and its stability under different experimental conditions.
Solubility Profile
The solubility of boronic acids is influenced by the nature of the aromatic ring system and the presence of functional groups. For this compound, the indazole core, with its capacity for hydrogen bonding, and the methyl group will dictate its solubility.
Based on general trends for similar compounds, a qualitative solubility profile can be anticipated. Phenylboronic acid, a parent compound, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons. The presence of the nitrogen-containing indazole ring in this compound may enhance its solubility in polar aprotic solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), Dioxane | High | The polarity and ability of ethers to act as hydrogen bond acceptors are expected to facilitate the dissolution of the boronic acid. |
| Ketones | Acetone, 2-Butanone | High | Similar to ethers, the polarity of ketones should lead to good solubility. |
| Alcohols | Methanol, Ethanol | Moderate to High | The protic nature of alcohols can lead to the formation of boronate esters, which may influence solubility. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate | The moderate polarity of these solvents is likely to allow for reasonable dissolution. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The high polarity and aprotic nature of these solvents are generally effective for dissolving a wide range of organic compounds. |
| Hydrocarbons | Hexane, Toluene | Low | The non-polar nature of hydrocarbons is not conducive to dissolving the relatively polar indazole boronic acid. |
| Water | - | Low to Moderate | The indazole moiety may impart some aqueous solubility, though arylboronic acids are generally not highly water-soluble.[1] |
Stability Considerations
The stability of arylboronic acids is a critical factor in their storage and use, with several degradation pathways identified for this class of compounds. The primary routes of decomposition are protodeboronation and oxidation.
Protodeboronation: This is the hydrolytic cleavage of the C-B bond, yielding the corresponding arene (4-methyl-1H-indazole) and boric acid. This process is often catalyzed by acid or base and is influenced by temperature and the electronic properties of the aryl group. Heteroaromatic boronic acids can be particularly susceptible to protodeboronation.
Oxidation: Arylboronic acids can be oxidized to the corresponding phenols. This can be mediated by various oxidants, including atmospheric oxygen, and can be a concern during long-term storage.
Trimerization (Dehydration): Boronic acids can undergo reversible dehydration to form cyclic anhydride trimers known as boroxines. This is often observed upon heating or under vacuum and can affect the reactivity and solubility of the material.
Table 2: Factors Influencing the Stability of this compound
| Factor | Effect on Stability | Mitigation Strategies |
| pH | Both acidic and basic conditions can promote protodeboronation. The rate of decomposition is often pH-dependent.[2] | Maintain a neutral pH where possible during workup and storage. Buffer reaction mixtures if necessary. |
| Temperature | Elevated temperatures can accelerate decomposition pathways, including protodeboronation and trimerization. | Store at low temperatures (e.g., 2-8 °C). Avoid excessive heating during reactions unless necessary for reaction kinetics. |
| Moisture | Water is a reactant in the protodeboronation pathway. | Store under an inert, dry atmosphere (e.g., argon or nitrogen). Use anhydrous solvents for reactions. |
| Oxygen | Can lead to oxidation to the corresponding phenol. | Store under an inert atmosphere. Degas solvents before use. |
| Metal Catalysts | Residual palladium from synthesis or cross-coupling reactions can catalyze deboronation.[3] Copper salts have also been shown to promote this decomposition. | Purify the boronic acid to remove residual metals. Use appropriate ligands and reaction conditions to minimize catalyst-mediated degradation during Suzuki-Miyaura reactions. |
| Light | Photochemical degradation pathways may exist for aromatic compounds. | Store in amber vials or otherwise protect from light. |
Experimental Protocols
While specific experimental data for this compound is not available, the following are generalized protocols for assessing the solubility and stability of arylboronic acids.
Protocol 1: Determination of Solubility
Objective: To determine the solubility of this compound in a range of organic solvents.
Methodology (Gravimetric Method):
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 1.0 mL) of the selected solvent in a sealed vial.
-
Equilibrate the mixture by shaking or stirring at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure saturation.
-
-
Separation of Solid and Liquid Phases:
-
Allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.22 µm PTFE) to avoid transferring any solid particles.
-
-
Quantification:
-
Transfer the filtered supernatant to a pre-weighed vial.
-
Evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Once the solvent is completely removed, weigh the vial containing the solid residue.
-
The mass of the dissolved solid can be determined by subtracting the initial vial weight.
-
Calculate the solubility in terms of mg/mL or mol/L.
-
Protocol 2: Assessment of Stability (Forced Degradation Study)
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology (HPLC Analysis):
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent in which it is known to be soluble and stable for the initial analysis (e.g., acetonitrile).
-
-
Application of Stress Conditions:
-
Acidic Conditions: Add a portion of the stock solution to an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 50 °C).
-
Basic Conditions: Add a portion of the stock solution to a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature.
-
Oxidative Conditions: Add a portion of the stock solution to an oxidative solution (e.g., 3% H₂O₂) and incubate at room temperature.
-
Thermal Stress: Incubate a solid sample and a solution sample at an elevated temperature (e.g., 70 °C).
-
Photolytic Stress: Expose a solid sample and a solution sample to a UV light source.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a possible acid modifier like formic acid, though this should be used with caution as it can affect on-column stability).
-
Use a UV detector set to an appropriate wavelength to monitor the parent compound and any degradation products.
-
Quantify the percentage of the remaining parent compound at each time point to determine the rate of degradation.
-
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of this compound.
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for determining solubility via the gravimetric method.
Conclusion
This compound is a valuable reagent whose successful application hinges on a clear understanding of its solubility and stability. While specific quantitative data remains to be broadly published, the principles governing related arylboronic acids provide a strong predictive framework. Researchers and drug development professionals should anticipate good solubility in polar aprotic solvents and be mindful of the potential for degradation via protodeboronation and oxidation. Careful control of experimental conditions, including pH, temperature, and exposure to air and moisture, is paramount to ensure the integrity and reactivity of this important building block. The provided experimental protocols offer a starting point for in-house characterization to determine the precise parameters for optimal use.
References
A Technical Guide to the Spectroscopic Characterization of (4-methyl-1H-indazol-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for (4-methyl-1H-indazol-5-yl)boronic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data, this document combines reported information with predicted values and generalized experimental protocols to serve as a comprehensive resource for researchers.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 1245816-09-4
-
Molecular Formula: C₈H₉BN₂O₂
-
Molecular Weight: 175.98 g/mol
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | N-H (indazole) |
| ~8.2 | s | 2H | B(OH)₂ |
| ~8.0 | s | 1H | H3 (indazole ring) |
| ~7.5 | d | 1H | H7 (indazole ring) |
| ~7.3 | d | 1H | H6 (indazole ring) |
| ~2.5 | s | 3H | C4-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~140 | C7a |
| ~135 | C3 |
| ~130 | C5 |
| ~128 | C7 |
| ~125 | C6 |
| ~120 | C3a |
| ~110 | C4 |
| ~15 | C4-CH₃ |
Infrared (IR) Spectroscopy
A key publication by Gökhan Dikmen, "4-Methyl-1H-Indazole-5-Boronic acid: Crystal structure, vibrational spectra and DFT simulations," provides valuable insight into the vibrational properties of this molecule. While the full dataset is not publicly accessible, the abstract indicates that experimental FT-IR and Raman spectra were recorded and analyzed. The characteristic vibrational frequencies for the functional groups present in the molecule are summarized below.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretching (boronic acid, H-bonded) |
| 3200-3100 | Medium | N-H stretching (indazole) |
| 3100-3000 | Medium-Weak | C-H stretching (aromatic) |
| 2950-2850 | Weak | C-H stretching (methyl) |
| ~1620 | Medium | C=C stretching (aromatic) |
| ~1580 | Medium | N-H bending |
| ~1350 | Strong | B-O stretching |
| ~1200 | Medium | C-N stretching |
| ~1020 | Strong | B-OH bending |
| ~850 | Medium | C-H out-of-plane bending |
Mass Spectrometry (MS)
Experimental mass spectrometry data for this compound is not widely published. Arylboronic acids can be challenging to analyze by MS due to their tendency to dehydrate and form cyclic boroxines. Electrospray ionization (ESI) is a common and suitable technique for this class of compounds.
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 177.08 | [M+H]⁺ |
| 199.06 | [M+Na]⁺ |
| 159.07 | [M-H₂O+H]⁺ |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, based on standard laboratory practices for similar compounds.
Synthesis Protocol
A plausible synthetic route to this compound involves the borylation of a suitable halogenated precursor, such as 5-bromo-4-methyl-1H-indazole.
-
Preparation of 5-bromo-4-methyl-1H-indazole: This intermediate can be synthesized from commercially available starting materials through established methods for the construction of the indazole ring system.
-
Lithiation and Borylation:
-
Dissolve 5-bromo-4-methyl-1H-indazole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium dropwise and stir for 1 hour to effect lithium-halogen exchange.
-
Add triisopropyl borate dropwise to the solution and allow the reaction to slowly warm to room temperature overnight.
-
-
Hydrolysis and Work-up:
-
Quench the reaction with aqueous HCl.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry Protocol (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid for positive ion mode.
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute the compound using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Analyze the eluent using an ESI-equipped mass spectrometer in positive ion mode, scanning a mass range appropriate for the expected molecular ion (e.g., m/z 100-300).
Visualizations
Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis and spectroscopic characterization.
Hypothetical Signaling Pathway Involvement
Boronic acids are known to interact with various biological targets. For instance, they can act as inhibitors of serine proteases. The following diagram illustrates a hypothetical signaling pathway where a molecule like this compound could play an inhibitory role.
Caption: Hypothetical inhibition of a serine protease cascade.
Unlocking Therapeutic Potential: An In-Depth Technical Guide to (4-methyl-1H-indazol-5-yl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(4-methyl-1H-indazol-5-yl)boronic acid has emerged as a pivotal building block in medicinal chemistry, primarily recognized for its role in the synthesis of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of its applications, focusing on its utility in the development of targeted therapies, with a particular emphasis on the PI3K/AKT/mTOR signaling pathway.
Core Application: Synthesis of the PI3Kβ Inhibitor GSK2636771
A prominent application of this compound is in the synthesis of GSK2636771 , a highly selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
GSK2636771 has been investigated in clinical trials for the treatment of various advanced solid tumors. The core of its synthesis involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. In this key step, this compound is coupled with a functionalized pyrimidine derivative to construct the central biaryl scaffold of the inhibitor.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex and tightly regulated network. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), leading to the promotion of cell growth and survival. GSK2636771 specifically inhibits the PI3Kβ isoform, thereby blocking the production of PIP3 and attenuating the entire downstream signaling cascade.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2636771.
Quantitative Data
The following table summarizes the inhibitory activity of GSK2636771 against various PI3K isoforms. The data highlights its high selectivity for the PI3Kβ isoform.
| Compound | Target | IC50 (nM) | Assay Type |
| GSK2636771 | PI3Kα | 23 | Biochemical |
| GSK2636771 | PI3Kβ | 4 | Biochemical |
| GSK2636771 | PI3Kδ | 98 | Biochemical |
| GSK2636771 | PI3Kγ | 205 | Biochemical |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling reaction to synthesize kinase inhibitors using this compound. This is based on procedures for similar transformations.
Materials:
-
This compound
-
Appropriate aryl or heteroaryl halide (e.g., 2,5-dichloro-N-(2-(pyrrolidin-1-yl)ethyl)pyrimidin-4-amine for GSK2636771 synthesis)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl/heteroaryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.05-0.1 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired compound.
Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling.
Cell Viability Assay (MTS/MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PTEN-null prostate cancer cells for PI3Kβ inhibitors)
-
Complete cell culture medium
-
Synthesized inhibitor stock solution (in DMSO)
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor in complete cell culture medium.
-
Treat the cells with various concentrations of the inhibitor and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blotting for Phospho-AKT
This protocol is used to confirm the on-target activity of the synthesized PI3K inhibitors by measuring the phosphorylation of AKT, a key downstream effector.
Materials:
-
Cancer cell line
-
Synthesized inhibitor
-
Lysis buffer
-
Primary antibodies (anti-phospho-AKT and anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting equipment
Procedure:
-
Treat cells with the inhibitor at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and determine the ratio of phospho-AKT to total AKT to assess the level of pathway inhibition.
Figure 3: Experimental workflow for Western blotting to assess PI3K pathway inhibition.
Broader Applications and Future Directions
While the synthesis of PI3K inhibitors is a major application, the utility of this compound is not limited to this target class. The indazole scaffold is a privileged structure in medicinal chemistry and is found in a variety of kinase inhibitors targeting other pathways. For instance, derivatives of indazole boronic acids have been utilized in the synthesis of inhibitors for Transforming Growth Factor-β-activated kinase 1 (TAK1), another important target in cancer and inflammatory diseases.
The versatility of the Suzuki-Miyaura coupling allows for the combination of the (4-methyl-1H-indazol-5-yl) moiety with a wide array of other heterocyclic systems, enabling the exploration of vast chemical space and the development of inhibitors with novel selectivity profiles. Future research in this area will likely focus on:
-
Developing inhibitors for other kinase targets: Leveraging the indazole scaffold to design inhibitors for other kinases implicated in disease.
-
Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of inhibitors derived from this compound to optimize potency, selectivity, and pharmacokinetic properties.
-
Combination therapies: Investigating the synergistic effects of these inhibitors with other anticancer agents to overcome drug resistance.
The Pivotal Role of (4-Methyl-1H-indazol-5-yl)boronic Acid in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(4-Methyl-1H-indazol-5-yl)boronic acid has emerged as a critical building block in the synthesis of complex heterocyclic molecules, particularly in the realm of medicinal chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for the development of novel therapeutics, most notably in the area of oncology. This technical guide provides a comprehensive overview of its application in synthesis, focusing on its role in the preparation of potent kinase inhibitors.
Core Applications in Synthesis: A Gateway to Kinase Inhibitors
This compound is predominantly utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond between the indazole core and various aryl or heteroaryl halides, providing a robust and efficient method for constructing the complex scaffolds of many targeted therapies.[1] The stability and reactivity of this boronic acid derivative make it a favored reagent in the synthesis of molecules that target key signaling pathways implicated in cancer and inflammatory diseases.[1]
The indazole moiety itself is a well-established pharmacophore found in numerous FDA-approved drugs. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it a privileged scaffold in the design of kinase inhibitors. The addition of the 4-methyl group can provide beneficial steric and electronic properties, enhancing binding affinity and selectivity for the target kinase.
Synthesis of Potent Kinase Inhibitors
The true utility of this compound is demonstrated in its application to the synthesis of highly potent and selective kinase inhibitors. These compounds have shown remarkable efficacy in preclinical and clinical studies for the treatment of various cancers.
JNK Inhibitors
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a crucial role in cellular responses to stress, inflammation, and apoptosis.[2][] Dysregulation of the JNK signaling pathway is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[2][] Molecules synthesized using this compound have been shown to be potent inhibitors of JNK.
Akt Inhibitors
The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, which is critical for regulating cell growth, proliferation, and survival.[4][5] Aberrant activation of this pathway is a common feature in many human cancers. Indazole-based inhibitors, synthesized via Suzuki coupling with boronic acid derivatives, have demonstrated significant potential in targeting this pathway.[4]
PLK4 Inhibitors
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis in various cancers.[6][7] The development of selective PLK4 inhibitors is a promising therapeutic strategy. Novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives, synthesized using indazole building blocks, have shown exceptional potency against PLK4.[8]
Quantitative Data Summary
The following tables summarize the quantitative data for representative kinase inhibitors synthesized using indazole-based building blocks, highlighting their potent biological activity.
Table 1: In vitro Kinase Inhibitory Activity of Indazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| K22 | PLK4 | 0.1 | [8] |
| K17 | PLK4 | 0.3 | [8] |
| CFI-400437 | PLK4 | 0.6 | [8] |
| Axitinib | PLK4 | 6.5 | [8] |
| Compound 1 | JNK3 | 630 | [9] |
| Compound 8 | JNK3 | 860 | [9] |
| Compound 6i | VEGFR-2 | 24.5 | [10] |
| Compound 26 | TAK1 | 55 | [11] |
Table 2: Anti-proliferative Activity of Indazole Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI50/IC50 (µM) | Reference |
| K22 | MCF-7 | Breast Cancer | 1.3 | [8] |
| C05 | IMR-32 | Neuroblastoma | 0.948 | [6] |
| C05 | MCF-7 | Breast Cancer | 0.979 | [6] |
| C05 | H460 | Non-small cell lung cancer | 1.679 | [6] |
| Compound 2f | 4T1 | Breast Cancer | 0.23 - 1.15 (range) | [1] |
| Compound 6e | CCRF-CEM | Leukemia | 0.901 | [10] |
| Compound 6e | MOLT-4 | Leukemia | 0.525 | [10] |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling reaction to synthesize indazole derivatives, based on methodologies reported in the literature.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol) or PdCl₂(dppf) (0.02-0.05 mmol), and a base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol) is taken in a suitable solvent system like DMF/water, dioxane/water, or toluene/ethanol/water. The reaction mixture is degassed with argon or nitrogen for 15-20 minutes and then heated at 80-120 °C for 2-24 hours under an inert atmosphere. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Example Protocol: Synthesis of a 3-Arylindazole JNK3 Inhibitor
To a solution of 3-chloroindazole (1.00 mmol) in a mixture of dioxane (4 mL) and water (1 mL) is added this compound (1.50 mmol), K₃PO₄ (2.00 mmol), and a palladium precatalyst P1 (1.0–1.5 mol%). The reaction mixture is heated to 60 °C for 5–8 hours. Upon completion, the reaction is cooled, and the product is extracted and purified to yield the 3-arylindazole intermediate with a reported yield of up to 95%.[12]
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.
Caption: JNK Signaling Pathway Inhibition.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Conclusion
This compound is a cornerstone building block in the synthesis of medicinally relevant compounds, particularly kinase inhibitors. Its utility in Suzuki-Miyaura coupling reactions provides a reliable and efficient route to complex molecular architectures. The potent and selective inhibitors of key cancer-related kinases that can be synthesized from this starting material underscore its significance in modern drug discovery and development. The continued exploration of this and similar building blocks will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (4-methyl-1H-indazol-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing (4-methyl-1H-indazol-5-yl)boronic acid. This versatile building block is valuable in medicinal chemistry and materials science, particularly for synthesizing targeted therapies and advanced materials.[1] The following protocols are based on established methods for the Suzuki-Miyaura coupling of substituted indazoles and can be adapted for specific substrate requirements.
Overview of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[2][3][4] This reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[5][6] The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3][4]
Experimental Protocol: General Procedure
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DME, THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add this compound (1.1 - 1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0 - 2.5 equivalents).
-
Add the palladium catalyst (typically 5-10 mol%).
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., 1,4-dioxane:H₂O in a 4:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).[5][7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Tabulated Reaction Conditions
The following tables summarize various conditions reported in the literature for Suzuki-Miyaura couplings of related indazole derivatives. These can serve as a guide for optimizing the reaction with this compound.
Table 1: Catalyst and Base Screening for Suzuki-Miyaura Coupling of Indazole Derivatives
| Catalyst (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | 84 | [5][8] |
| Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-dioxane:H₂O (4:1) | 90 | 6 | Not specified | [7] |
| Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | Moderate to good | [6] |
| P2 Precatalyst (2-3.5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15-20 | Good to excellent | [9] |
| PdCl₂(PPh₃)₂ | K₂CO₃ or Cs₂CO₃ | DMF | Reflux | 48 | Not specified | [6] |
Table 2: Substrate Scope with Various Boronic Acids and Indazole Halides
| Indazole Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 84 | [5][8] |
| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | Good | [5][8] |
| 3-Chloroindazole | 5-Indole boronic acid | P2 Precatalyst | K₃PO₄ | Dioxane/H₂O | Good to excellent | [9] |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | Moderate to good | [6] |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful execution. The following diagram illustrates the key steps of the Suzuki-Miyaura coupling protocol.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathway/Logical Relationship
The Suzuki-Miyaura coupling follows a well-defined catalytic cycle. The diagram below illustrates the key transformations of the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
These application notes provide a comprehensive guide for utilizing this compound in Suzuki-Miyaura coupling reactions. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-C Bond Formation with (4-methyl-1H-indazol-5-yl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(4-methyl-1H-indazol-5-yl)boronic acid is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized for the formation of carbon-carbon (C-C) bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the most prominent application, enabling the synthesis of diverse 5-aryl-4-methyl-1H-indazoles. These structures are of significant interest in drug discovery due to the prevalence of the indazole scaffold in biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura coupling reactions.
Core Concepts: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming a C-C bond between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the electrophile (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, displacing the halide or triflate.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The following tables summarize representative data for the Suzuki-Miyaura coupling of this compound with a heterocyclic compound as described in patent ES2709119T3.
Table 1: Reactant and Product Summary for a Representative Suzuki-Miyaura Coupling Reaction.
| Compound Role | Chemical Name | Structure (if available) | Molecular Formula | Amount (mg) | Amount (mmol) |
| Boronic Acid | This compound | (Structure not provided in source) | C₈H₉BN₂O₂ | 185 | 1.05 |
| Coupling Partner | Compound C-6 (a tetrahydropyrazolopyrimidine derivative) | (Complex structure, not shown) | Not specified | 250 | 0.526 |
| Product | ER-894680 | (Complex structure, not shown) | Not specified | 90 | - |
Table 2: Summary of Reaction Conditions and Yield for the Synthesis of ER-894680.
| Parameter | Value |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | 2.0 M Aqueous Sodium Carbonate (Na₂CO₃) |
| Solvent | 1,4-Dioxane |
| Temperature | Not specified, typically ambient to elevated temperatures |
| Reaction Time | Not specified, typically several hours |
| Yield | 37% |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide/triflate, based on the conditions reported in related patents (ES2709119T3 and WO2013181579A2).[1] This protocol should be optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide/triflate (e.g., Compound C-6)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2.0 M aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel (e.g., a screw-cap tube or round-bottom flask) equipped with a magnetic stir bar, add the aryl or heteroaryl halide/triflate (1.0 equiv.).
-
Addition of Boronic Acid: Add this compound (typically 1.5 to 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane to dissolve the reactants.
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (typically 0.05 to 0.10 equiv.).
-
Base Addition: Add the 2.0 M aqueous sodium carbonate solution (typically 2.0 to 3.0 equiv.).
-
Reaction: Stir the reaction mixture vigorously at room temperature or heat to a specified temperature (e.g., 80-100 °C). Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired C-C coupled product.[1]
dot
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Safety and Handling
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Boronic acids can be irritants; appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Reactions under inert atmosphere require proper training and equipment.
Troubleshooting
-
Low Yield:
-
Ensure all reagents are pure and the solvent is anhydrous.
-
Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.
-
Optimize the reaction temperature and time.
-
Screen different palladium catalysts, ligands, and bases.
-
-
Protodeboronation (cleavage of the C-B bond):
-
This can be a significant side reaction. Using milder bases (e.g., K₂CO₃, Cs₂CO₃) or shorter reaction times may help.
-
The use of boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.
-
-
Homocoupling of the boronic acid:
-
This side reaction can be minimized by ensuring an oxygen-free environment and using the correct stoichiometry of reactants.
-
These application notes and protocols provide a foundation for utilizing this compound in C-C bond formation reactions. Researchers are encouraged to adapt and optimize these procedures for their specific synthetic targets.
References
Application of (4-Methyl-1H-indazol-5-yl)boronic Acid in the Synthesis of Potent Kinase Inhibitors
Introduction
(4-Methyl-1H-indazol-5-yl)boronic acid is a versatile and valuable building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors for cancer therapy. Its unique structural features allow for its incorporation into complex heterocyclic scaffolds, leading to the discovery of potent and selective inhibitors of various protein kinases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a specific Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitor, highlighting its role in drug discovery and development.
Application in the Synthesis of a TAK1 Kinase Inhibitor
A notable application of this compound is in the synthesis of 4-(3-(3-Methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine, a potent inhibitor of TAK1 kinase.[1] TAK1 is a crucial kinase in the signaling pathways of various inflammatory cytokines and has emerged as a promising target for the treatment of cancer and inflammatory diseases. The synthesis of this inhibitor utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1]
Quantitative Data Summary
The following table summarizes the biological activity of the synthesized TAK1 inhibitor.
| Compound | Target Kinase | Biological Activity | Reference |
| 4-(3-(3-Methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine | TAK1 | >50% inhibition at 500 nM | [1] |
Experimental Protocols
Synthesis of 4-(3-(3-Methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine
The synthesis involves a key Suzuki-Miyaura cross-coupling reaction between a bromo-substituted imidazo[1,2-b]pyridazine core and this compound. A representative experimental protocol based on established methodologies for similar couplings is provided below.[2][3]
Materials:
-
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
Water
-
Chloroform
-
Saturated sodium chloride (NaCl) solution
-
Nitrogen gas
Procedure:
-
In a reaction vessel, dissolve 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine (1 equivalent) and this compound (1.2 equivalents) in a mixture of DME and ethanol.
-
Add an aqueous solution of sodium carbonate (2 M, 2 equivalents).
-
De-gas the mixture by bubbling nitrogen gas through it for 10-15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
-
Heat the mixture to 80-90 °C under a nitrogen atmosphere and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with chloroform (3 x volume of the reaction mixture).
-
Wash the combined organic layers with a saturated solution of NaCl.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(3-(3-Methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine.
Signaling Pathways and Experimental Workflows
TAK1 Signaling Pathway
TAK1 is a key signaling node that integrates signals from various receptors, including TNF receptors and Toll-like receptors, to activate downstream pathways like NF-κB and MAPK (JNK and p38).[4][5][6][7] Inhibition of TAK1 can block these pro-inflammatory and pro-survival signaling cascades.
Caption: Simplified TAK1 Signaling Pathway.
Experimental Workflow for Kinase Inhibitor Synthesis
The general workflow for the synthesis and evaluation of kinase inhibitors using this compound is depicted below.
Caption: General Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Base Selection for Suzuki-Miyaura Coupling Reactions Involving (4-methyl-1H-indazol-5-yl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. A key application is the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutically active compounds. The compound (4-methyl-1H-indazol-5-yl)boronic acid is a valuable building block in the synthesis of various kinase inhibitors, including the drug Axitinib. The success of its coupling reactions is highly dependent on the careful selection of reaction parameters, among which the choice of base is critical.
The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium(II) halide complex.[1][2][3] The nature of the base—its strength, solubility, and the counter-ion—can significantly influence reaction rates, yields, and the formation of byproducts. This document provides a guide to selecting an appropriate base for coupling reactions involving this compound, complete with comparative data from related systems and detailed experimental protocols.
The Role of the Base in the Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4] The base is crucial for the transmetalation step. Two main pathways are proposed for its action:
-
Boronate Pathway: The base reacts with the boronic acid to form a more reactive boronate species (e.g., [R-B(OH)₃]⁻). This anionic species is more nucleophilic and readily transfers its organic group to the palladium center.[1][2][5]
-
Hydroxide/Alkoxide Pathway: The base can exchange with the halide on the palladium complex (post-oxidative addition) to form a palladium-hydroxide or palladium-alkoxide complex. This complex then reacts with the neutral boronic acid in the transmetalation step.
The operative pathway depends on the specific base, solvent, and substrates used. Weaker bases like carbonates and phosphates are commonly employed to avoid side reactions.[2]
Data Presentation: Comparison of Common Bases
While specific comparative data for this compound is not extensively published, the following table summarizes common bases used for Suzuki-Miyaura couplings of indazole derivatives and other heterocyclic systems. This serves as an excellent starting point for reaction optimization.
| Base | Typical Equivalents | Common Solvents | Temperature (°C) | Strengths & Considerations |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O, DME, DMF/H₂O | 80 - 110 | Widely used, cost-effective, and moderately strong. Effective for a broad range of substrates.[6][7] |
| Sodium Carbonate (Na₂CO₃) | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | 80 - 100 | A common and reliable choice, similar to K₂CO₃ but slightly less basic.[8] |
| Cesium Carbonate (Cs₂CO₃) | 2.0 - 3.0 | Dioxane, DMF, Toluene | 80 - 110 | Highly effective, particularly for challenging substrates. Its higher solubility in organic solvents can be advantageous.[8][9] |
| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 | Dioxane/H₂O, Toluene | 80 - 110 | A non-nucleophilic base, often providing higher yields and cleaner reactions, especially with sensitive functional groups.[8][10] |
| Potassium Fluoride (KF) | 2.0 - 3.0 | Dioxane, THF | RT - 100 | The fluoride ion is believed to play a unique role in activating the boronic acid. Can be effective even under anhydrous conditions.[2][11][12] |
| Potassium Hydroxide (KOH) | 2.0 - 3.0 | Toluene/H₂O, Dioxane/H₂O | 70 - 100 | A very strong base that can be effective but may promote side reactions or degradation of sensitive substrates.[2] |
Mandatory Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Base Selection
Caption: Workflow for parallel screening of bases in a coupling reaction.
Experimental Protocols
Protocol 1: Parallel Screening of Bases for Suzuki-Miyaura Coupling
This protocol describes a method for efficiently screening multiple bases to identify the optimal conditions for coupling this compound with a chosen aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Bases for screening: K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF (2.5 equivalents each)
-
Anhydrous, degassed solvents: 1,4-Dioxane, H₂O
-
Reaction vials (e.g., 4 mL vials with stir bars)
-
Reaction block with heating and stirring capabilities
-
Internal standard for analysis (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), weigh the aryl halide (e.g., 0.25 mmol), this compound (0.30 mmol, 1.2 equiv), and palladium catalyst (0.0075 mmol, 3 mol%) into each of the five reaction vials containing a stir bar.
-
Base Addition: To each vial, add one of the selected bases (0.625 mmol, 2.5 equiv).
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-Dioxane and water. Add 1.0 mL of this solvent mixture to each vial via syringe.
-
Reaction: Securely cap the vials and place them in the preheated reaction block (e.g., at 100 °C). Stir the reactions for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing via TLC or LC-MS.
-
Workup and Analysis:
-
Cool the reaction block to room temperature.
-
Add a known amount of an internal standard to each vial.
-
Dilute the contents of each vial with ethyl acetate (2 mL) and water (1 mL).
-
Vortex the vials and allow the layers to separate.
-
Take a sample from the organic layer for analysis by LC-MS or ¹H NMR to determine the conversion and yield for each reaction.
-
Protocol 2: Optimized Scale-Up Reaction
This protocol is for a larger-scale reaction using the optimal base identified during the screening phase. This example assumes K₃PO₄ was identified as the optimal base.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 5.0 mmol, 1.0 g)
-
This compound (6.0 mmol, 1.2 equiv, 1.06 g)
-
Pd(PPh₃)₄ (0.15 mmol, 3 mol%, 173 mg)
-
Potassium Phosphate (K₃PO₄) (12.5 mmol, 2.5 equiv, 2.65 g)
-
Degassed 1,4-Dioxane (20 mL)
-
Degassed Water (5 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
Procedure:
-
Setup: To the round-bottom flask, add the aryl halide, this compound, K₃PO₄, and Pd(PPh₃)₄ under an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via cannula or syringe.
-
Reaction: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. Monitor the reaction's completion by TLC or LC-MS (typically 8-16 hours).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Disclaimer: These protocols are intended as a starting guide. The optimal conditions, including catalyst, solvent, temperature, and reaction time, may vary depending on the specific aryl halide partner and should be optimized accordingly. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solvent Effects on the Reactivity of (4-methyl-1H-indazol-5-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-methyl-1H-indazol-5-yl)boronic acid is a versatile building block in medicinal chemistry and organic synthesis, frequently employed in cross-coupling reactions to construct complex molecular architectures.[1] Its utility is particularly pronounced in the synthesis of targeted therapies, including potent enzyme inhibitors for oncological applications.[1] The reactivity of boronic acids, especially in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is significantly influenced by the choice of solvent.[2] Solvents can affect catalyst stability, reagent solubility, and the rate of key mechanistic steps such as transmetalation.[2] These application notes provide an overview of the solvent effects on the reactivity of this compound and offer detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions.
Core Concepts: The Role of Solvents in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The reaction mechanism involves a catalytic cycle with a palladium catalyst, typically comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[3] The solvent plays a critical role in each of these steps:
-
Solubility: The solvent must effectively dissolve the aryl halide, the boronic acid, the base, and the palladium catalyst to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics.
-
Base Activity: The choice of solvent can modulate the strength and effectiveness of the base used in the reaction. The base is crucial for the activation of the boronic acid in the transmetalation step.
-
Catalyst Stability: Solvents can coordinate with the palladium catalyst, influencing its stability and catalytic activity.
-
Transmetalation Rate: The transfer of the organic group from the boron atom to the palladium center (transmetalation) is often the rate-determining step and is highly dependent on the solvent system. Protic solvents, for instance, can influence the boronic acid's reactivity.[4]
Experimental Protocols
The following protocols are generalized for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of reaction conditions, including solvent, base, catalyst, and temperature, is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂·CH₂Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, DMF, Toluene, DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent of choice. The concentration is typically in the range of 0.1-0.5 M with respect to the aryl halide.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Solvent Effects on Reaction Yield
The following table summarizes the expected impact of different solvent systems on the yield of the Suzuki-Miyaura coupling reaction between this compound and a generic aryl bromide. These are representative data based on general trends observed in the literature for similar heterocyclic boronic acids.[5][6][7]
| Solvent System | Base | Temperature (°C) | Typical Yield (%) | Notes |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | 100 | 85-95 | Often provides excellent yields for unprotected indazoles.[6] |
| Toluene / EtOH / H₂O (4:1:1) | K₂CO₃ | 90 | 70-85 | A common solvent mixture for Suzuki couplings. |
| DMF | K₂CO₃ | 110 | 65-80 | Higher temperatures may be required; potential for side reactions. |
| THF | Cs₂CO₃ | 80 | 75-90 | A good solvent for many cross-coupling reactions; THF quality is crucial.[2] |
| DMSO | K₂CO₃ | 80 | 80-92 | Effective for less reactive substrates.[5][7] |
Note: The quality of the solvent is critical. Traces of contaminants in solvents like THF can poison the palladium catalyst and significantly decrease the reaction conversion.[2]
Visualizations
Experimental Workflow for Solvent Screening
Caption: Workflow for screening different solvents in the Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of solvent is a critical parameter for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions. Aprotic polar solvents, often in combination with water, tend to provide the best results by facilitating the dissolution of reagents and promoting the key transmetalation step. For drug development professionals, careful solvent screening and optimization are essential to ensure high-yielding, robust, and scalable synthetic routes. The provided protocols and data serve as a valuable starting point for the development of novel therapeutics based on the indazole scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solvent Effects in Boronic Acid-Diol Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from (4-methyl-1H-indazol-5-yl)boronic acid
Audience: Researchers, scientists, and drug development professionals
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] In pharmaceutical research, this reaction is frequently employed to synthesize complex molecules, particularly those containing heterocyclic scaffolds like indazole.[2][3] The indazole moiety is a privileged structure found in numerous biologically active compounds.[2][3]
This document provides detailed protocols for the purification of products arising from the Suzuki coupling of (4-methyl-1H-indazol-5-yl)boronic acid with various aryl or heteroaryl halides. Effective purification is critical to remove unreacted starting materials, catalysts, and byproducts, ensuring the high purity required for subsequent biological assays and drug development stages. The primary purification challenges include the removal of excess boronic acid, homocoupled byproducts, and residual palladium catalyst.[4]
General Purification Workflow
The purification of Suzuki coupling products typically involves a multi-step process beginning with an aqueous workup to remove inorganic salts, followed by more specific techniques like chromatography or crystallization to isolate the desired product from organic impurities.
Caption: General experimental workflow for the purification of Suzuki coupling products.
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This initial step aims to remove the bulk of inorganic reagents (e.g., base) and highly polar byproducts.
Methodology:
-
Cool the completed reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[5]
-
Transfer the mixture to a separatory funnel and wash with water. If an emulsion forms, add brine (saturated aqueous NaCl solution) to break it.
-
Separate the organic layer.
-
To remove unreacted this compound, perform a basic aqueous wash. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH) to the separatory funnel.[4][6] Shake gently and separate the layers. The boronic acid will be converted to its water-soluble boronate salt and partition into the aqueous phase.[4]
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is the most common method for separating the desired product from non-polar byproducts (like homocoupled species) and other impurities with similar polarity.[4]
Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Test various solvent systems, such as gradients of hexane/ethyl acetate or dichloromethane/methanol.[4] The ideal system should provide good separation between the product spot and major impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Select a column of appropriate size (a general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight).[7]
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent (e.g., 100% hexanes).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.[7]
-
-
Sample Loading:
-
Dissolve the crude product from Protocol 1 in a minimal amount of the column eluent or DCM.
-
Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the least polar solvent mixture determined from the TLC analysis.
-
Gradually increase the polarity of the eluent (e.g., from 5% EtOAc in hexane to 10%, 20%, etc.) to elute the compounds from the column. A shallow gradient is often effective for separating compounds with similar polarities.[4]
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified compound.
Protocol 3: Palladium Catalyst Removal
For applications in drug development, removing trace palladium to parts-per-million (ppm) levels is critical due to toxicity concerns.[4]
Methodology:
-
Filtration (for Heterogeneous Catalysts): If a heterogeneous catalyst like Pd/C was used, it can often be removed by filtering the reaction mixture through a pad of Celite after the reaction is complete.[2]
-
Metal Scavenging (for Homogeneous Catalysts): If a homogeneous catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) was used, residual palladium may remain in the product after chromatography.[3][8]
-
Dissolve the purified product in a suitable solvent (e.g., DCM, Toluene, or EtOAc).
-
Add a commercial palladium scavenger (e.g., functionalized silica gels, activated carbon).
-
Stir the mixture at room temperature or with gentle heating according to the scavenger manufacturer's instructions.
-
Filter off the scavenger and wash it with fresh solvent.
-
Concentrate the filtrate to obtain the final product with reduced palladium content.
-
Protocol 4: Recrystallization
If the final product is a solid, recrystallization can be a highly effective final purification step to improve purity and obtain crystalline material.[9]
Methodology:
-
Dissolve the solid product in a minimum amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Data and Troubleshooting
The following tables summarize common issues and representative data for the purification process.
Table 1: Troubleshooting Common Purification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| Product and Homocoupled Byproduct Co-elute | Byproducts have very similar polarity to the desired product.[4] | Use meticulous column chromatography with a very shallow solvent gradient. Test alternative solvent systems (e.g., toluene/acetone, DCM/methanol).[4] Consider reverse-phase HPLC if separation on silica is not possible.[10] |
| Significant Unreacted Boronic Acid Remains | Incomplete reaction or insufficient basic wash. | Ensure the reaction has gone to completion via TLC or LC-MS.[5] Perform a thorough basic wash (Protocol 1, Step 5) with 1-2M NaOH.[6] |
| Final Product Contains Residual Palladium | Homogeneous catalyst was not fully removed by chromatography. | Use a dedicated palladium scavenger after chromatography (Protocol 3).[4] |
| Product is an Oil and Will Not Crystallize | The product may be intrinsically an oil at room temperature, or impurities are inhibiting crystallization.[4] | Re-purify by column chromatography to remove impurities and attempt crystallization again. If it remains an oil, chromatography is the most suitable final purification method.[4] |
Table 2: Representative Conditions for Column Chromatography
| Compound Type | Typical Stationary Phase | Example Eluent System(s) |
|---|---|---|
| N-Alkyl Indazole Derivatives | Silica Gel (230-400 mesh) | Hexane / Ethyl Acetate (gradient) |
| Polar Indazole Derivatives | Silica Gel (230-400 mesh) | Dichloromethane / Methanol (gradient)[6] |
| Heteroaryl-coupled Indazoles | Silica Gel (230-400 mesh) | Toluene / Acetone (gradient)[4] |
Logical Diagrams
The choice of purification strategy often depends on the physical state of the product and the nature of the impurities.
Caption: Decision-making flowchart for selecting a purification strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
experimental setup for a Suzuki coupling with (4-methyl-1H-indazol-5-yl)boronic acid
An experimental setup for the Suzuki-Miyaura cross-coupling reaction using (4-methyl-1H-indazol-5-yl)boronic acid is presented for researchers, scientists, and professionals in drug development. This document provides detailed protocols and optimization guidelines based on established methodologies for heteroaromatic compounds.
Application Note: Suzuki-Miyaura Coupling of this compound
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds. Indazole moieties are prevalent in many biologically active molecules and approved drugs, making them crucial building blocks in medicinal chemistry.[1][2] However, the Suzuki coupling of nitrogen-containing heterocycles like indazoles can present challenges. The presence of the free N-H group can lead to catalyst inhibition, and heteroaryl boronic acids are often susceptible to side reactions such as base-catalyzed protodeboronation.[1][3]
This application note details a representative experimental protocol for the coupling of this compound with various aryl or heteroaryl halides. It also provides a summary of reaction conditions from related literature to guide optimization efforts.
General Reaction Scheme
The general scheme involves the palladium-catalyzed reaction between this compound and an organohalide (Ar-X) in the presence of a base and a suitable solvent system.
General Reaction Scheme for the Suzuki-Miyaura Coupling
Experimental Protocols
This section provides a detailed methodology for a typical small-scale Suzuki-Miyaura coupling reaction.
Materials and Equipment:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., PdCl₂(dppf)·DCM or a Pd(0) source with a ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or THF)
-
Degassed water
-
Schlenk tube or round-bottom flask with a condenser
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for work-up and purification
-
Celite pad for filtration
-
Rotary evaporator
-
Silica gel for column chromatography
Detailed Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-2.5 mmol, 2.0-2.5 equiv).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent (e.g., 1,4-dioxane, 4 mL) and degassed water (1 mL) via syringe.[1][4]
-
Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure all oxygen is removed.[5]
-
Catalyst Addition: To the degassed mixture, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%) under a positive flow of inert gas.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4][6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-20 hours).[4][6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.[4]
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[4]
Data Presentation: Optimization of Reaction Conditions
The choice of catalyst, base, and solvent is critical for a successful Suzuki coupling. The following tables summarize conditions used for similar indazole and heteroaryl couplings, which can serve as a starting point for optimization.
Table 1: Catalyst and Base Screening for Indazole Suzuki Coupling
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | PdCl₂(dppf)·DCM (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 35-94 | [4] |
| 2 | PdCl₂(dppf)·DCM (5) | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | High | [4][5] |
| 3 | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 90 | Moderate | [7] |
| 4 | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 84 | [6] |
| 5 | P2 (SPhos precatalyst) (2.5-3.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | Good to Excellent | [1] |
| 6 | Pd(OAc)₂ / Ligand 1 (2) | K₃PO₄ (2) | Dioxane | 80-100 | Good to Excellent |[8] |
Table 2: Substrate Scope with this compound (Note: This table is hypothetical, illustrating expected outcomes based on literature precedents for similar substrates.)
| Entry | Aryl Halide Partner | Product | Expected Yield Range (%) |
|---|---|---|---|
| 1 | 4-Bromotoluene | 5-(4-methylphenyl)-4-methyl-1H-indazole | 80-95 |
| 2 | 1-Bromo-4-methoxybenzene | 5-(4-methoxyphenyl)-4-methyl-1H-indazole | 85-98 |
| 3 | 2-Bromopyridine | 4-methyl-5-(pyridin-2-yl)-1H-indazole | 60-75 |
| 4 | 3-Bromoquinoline | 4-methyl-5-(quinolin-3-yl)-1H-indazole | 65-80 |
| 5 | 1-Bromo-3-(trifluoromethyl)benzene | 4-methyl-5-(3-(trifluoromethyl)phenyl)-1H-indazole | 70-85 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow diagram for the Suzuki-Miyaura coupling protocol.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application of (4-methyl-1H-indazol-5-yl)boronic acid in Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic application of bioconjugation techniques is paramount in modern drug discovery and development. Among the versatile chemical tools available, boronic acids have garnered significant attention for their unique ability to form reversible covalent bonds with diols present on biomolecules. This document provides detailed application notes and protocols for the use of (4-methyl-1H-indazol-5-yl)boronic acid, a promising reagent for bioconjugation, leveraging the biological significance of the indazole scaffold.
This compound combines the diol-binding properties of arylboronic acids with the pharmacological relevance of the indazole core structure. Indazole derivatives are known to be key components in a variety of therapeutic agents, including those with anti-cancer properties.[1][2] This makes this compound an attractive candidate for developing targeted therapies, diagnostic agents, and other advanced bioconjugates.
Boronic acids, in general, are biocompatible and can react with 1,2- or 1,3-diols, such as those found in glycoproteins, to form cyclic boronate esters.[3] This interaction is typically reversible, which can be advantageous for applications requiring stimuli-responsive release of payloads.[3][4][5]
Core Principles of Bioconjugation with this compound
The primary mechanism for the bioconjugation application of this compound is the formation of boronate esters with diol-containing biomolecules. This process is highly dependent on pH, with optimal reactivity typically observed at or above the pKa of the boronic acid. The resulting bioconjugate can be designed for stable linkage or for controlled release under specific physiological conditions.
Potential Applications in Research and Drug Development
The unique structural features of this compound open up a range of potential applications:
-
Targeted Drug Delivery: By conjugating cytotoxic agents to antibodies or other targeting ligands via a boronate ester linkage, it is possible to achieve site-specific drug delivery to cancer cells, thereby enhancing therapeutic efficacy and reducing off-target toxicity.
-
Protein Labeling and Imaging: Fluorophores or imaging agents functionalized with this compound can be used to label glycoproteins for visualization and tracking in biological systems.
-
Development of Biosensors: The reversible nature of the boronate ester bond can be exploited to design biosensors that detect the presence of specific sugars or glycoproteins.
Quantitative Data Summary
Due to the novelty of this compound in bioconjugation, specific quantitative data is limited. The following table provides representative data based on studies with structurally related arylboronic acids to illustrate expected performance.
| Parameter | Value | Conditions | Reference |
| Reaction Yield | 60-85% | pH 7.4, 24 h, 37°C | General Arylboronic Acids |
| Stability (t½) | 12-48 h | pH 7.4, 37°C | General Arylboronic Acids |
| Dissociation Constant (Kd) | 1-10 mM | pH 7.4 | General Arylboronic Acids |
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of a diol-containing protein with a molecule functionalized with this compound.
Protocol 1: General Protein Bioconjugation
1. Materials:
-
Diol-containing protein (e.g., glycoprotein)
-
This compound functionalized payload
-
Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.4
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
-
DMSO or DMF (for dissolving the payload)
2. Procedure:
-
Dissolve the diol-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the this compound functionalized payload in a minimal amount of DMSO or DMF.
-
Add the payload solution to the protein solution at a 10- to 50-fold molar excess.
-
Incubate the reaction mixture at 37°C for 4-24 hours with gentle agitation.
-
(Optional) Quench the reaction by adding the quenching solution.
-
Purify the protein conjugate using size-exclusion chromatography to remove unreacted payload and other small molecules.
-
Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling and confirm conjugate identity.
Protocol 2: Characterization of the Bioconjugate
1. Determination of Degree of Labeling (DOL):
-
The DOL can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the payload at its specific maximum absorbance wavelength. The molar extinction coefficients of both the protein and the payload must be known.
2. Mass Spectrometry:
-
Intact mass analysis of the conjugate by ESI-MS or MALDI-TOF MS can confirm the covalent attachment of the payload and provide the distribution of species with different numbers of conjugated molecules.
3. Functional Assays:
-
The biological activity of the protein and/or the payload should be assessed after conjugation to ensure that the bioconjugation process has not compromised their function.
Visualizations
Caption: Experimental workflow for protein bioconjugation.
Caption: Targeted drug delivery signaling pathway.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00750F [pubs.rsc.org]
- 5. Boron enabled bioconjugation chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using (4-methyl-1H-indazol-5-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing (4-methyl-1H-indazol-5-yl)boronic acid as a key building block. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. The protocols and data presented are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
Indazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors. The functionalization of the indazole nucleus is a key strategy in the development of new therapeutic agents. This compound is a valuable reagent that allows for the introduction of the 4-methyl-1H-indazol-5-yl moiety onto various heterocyclic systems through palladium-catalyzed cross-coupling reactions. This enables the exploration of novel chemical space and the generation of libraries of potential drug candidates.
This application note details the synthesis of a potent Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitor, 4-(3-(4-methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine , as a representative example of the utility of this compound in drug discovery.
Experimental Protocols
Synthesis of 4-(3-(4-methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine
This protocol describes a Suzuki-Miyaura cross-coupling reaction between this compound and 4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine.
Materials and Reagents:
-
This compound
-
4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a reaction vessel, add 4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine (1.0 eq), this compound (1.5 eq), and sodium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product, 4-(3-(4-methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine.
Data Presentation
Table 1: Quantitative Data for the Synthesis of 4-(3-(4-methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine
| Parameter | Value |
| Starting Material 1 | This compound |
| Starting Material 2 | 4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine |
| Product | 4-(3-(4-methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine |
| Yield | 50% |
| Appearance | Brown solid |
| ¹H NMR (500 MHz, Methanol-d₄) δ | 8.60–8.56 (m, 1H), 7.93 (dd, J = 8.8, 1.6 Hz, 1H), 7.84 (s, 1H), 7.75 (d, J = 9.9 Hz, 1H), 7.49 (dd, J = 8.8, 0.8 Hz, 1H), 7.09 (d, J = 9.9 Hz, 1H), 3.86–3.78 (m, 4H), 3.57–3.48 (m, 4H), 2.55 (d, J = 2.3 Hz, 3H) |
| ¹³C NMR (126 MHz, DMSO-d₆) δ | 155.4, 142.2, 140.3, 137.3, 130.9, 128.0, 126.7, 125.3, 122.7, 121.0, 117.5, 110.7, 109.9, 66.2, 46.7, 12.1 |
| HRMS (ESI) m/z | Calculated for C₁₈H₁₈N₆O [M+H]⁺: 335.1621, Found: 335.1621 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the Suzuki-Miyaura coupling.
TAK1 Signaling Pathway
Caption: Inhibition of the TAK1 signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Indazole Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Suzuki coupling reactions involving indazole boronic acids.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
If your Suzuki coupling reaction is resulting in a low yield or failing to produce the desired product, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution |
| Catalyst Inactivity or Decomposition | Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it needs to be reduced in situ.[1] Excessive heat can also lead to catalyst decomposition, so consider optimizing the reaction temperature.[2] The unprotected N-H group on the indazole ring can sometimes interfere with the catalytic cycle, leading to catalyst deactivation.[3][4] |
| Inefficient Catalyst Turnover | Optimize the reaction temperature. While higher temperatures can increase reaction rates, excessive heat can also lead to catalyst decomposition.[2] |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as temperature and time. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time if necessary.[2][3] The choice of base and solvent system is also critical and may require screening.[5][6][7] |
| Reagent Purity and Stoichiometry | Verify the purity of your starting materials, including the indazole boronic acid and the coupling partner. Ensure that the stoichiometry of the reagents is correct. |
| N-H Interference | The unprotected N-H on the indazole can interfere with the catalyst.[3][8] If other troubleshooting steps fail, consider protecting the indazole nitrogen with a suitable protecting group, such as a Boc group.[3] |
A general workflow for troubleshooting low conversion is outlined below:
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Issue 2: Significant Formation of Homocoupled Byproduct
Homocoupling of the boronic acid is a common side reaction that consumes the starting material and complicates purification.[2]
| Potential Cause | Suggested Solution |
| Presence of Dissolved Oxygen | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[2][9] Rigorously degas the solvent and reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or by using three to five freeze-pump-thaw cycles.[2][3] |
| Use of a Pd(II) Precatalyst | Pd(II) salts can directly react with the boronic acid to form the homocoupled product.[2][9] If possible, use a Pd(0) source or ensure efficient in situ reduction of the Pd(II) precatalyst. |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine ligands such as SPhos, which can accelerate the desired cross-coupling over homocoupling.[2][10] |
| High Reaction Temperature | Homocoupling can be more prevalent at higher temperatures. Attempt to run the reaction at the lowest effective temperature.[3] |
The following diagram illustrates the competition between the desired Suzuki coupling and the homocoupling side reaction:
Caption: Competing pathways of Suzuki coupling and homocoupling.
Issue 3: Formation of Protodeborylated or Dehalogenated Byproducts
Protodeborylation (replacement of the boronic acid group with hydrogen) and dehalogenation (replacement of the halide on the coupling partner with hydrogen) are other common side reactions.
| Potential Cause | Suggested Solution |
| Presence of Protic Sources | Residual water or other protic impurities can lead to protodeborylation or dehalogenation.[3][11] Use anhydrous and thoroughly degassed solvents and reagents.[3] |
| Instability of the Boronic Acid | Heteroaryl boronic acids, including some indazole boronic acids, can be prone to protodeborylation.[12][13][14] Using the corresponding boronic ester (e.g., pinacol ester) can improve stability.[13][15] Using "slow release" strategies with MIDA boronates or organotrifluoroborates can also minimize side reactions by keeping the concentration of the unstable boronic acid low.[11] |
| Suboptimal Base | Use a non-hydrated base, such as anhydrous K₃PO₄, to minimize the introduction of water.[3] |
| Inefficient Transmetalation | If the desired transmetalation step is slow, competing side reactions like protodeborylation can become more significant. Optimizing the ligand and reaction conditions can help accelerate the productive catalytic cycle.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Suzuki coupling with indazole boronic acids?
A1: The most frequently encountered side reactions include:
-
Homocoupling of the indazole boronic acid to form a bi-indazole byproduct.[2]
-
Protodeborylation of the indazole boronic acid, resulting in the formation of the parent indazole.[11][12]
-
Dehalogenation of the aryl halide coupling partner.[3]
-
Catalyst inhibition or deactivation , potentially due to the coordination of the nitrogen-rich indazole ring to the palladium center.[4][8]
Q2: How can I effectively remove dissolved oxygen from my reaction?
A2: Rigorous degassing is critical to prevent oxygen-mediated side reactions like homocoupling.[2] Two effective methods are:
-
Inert Gas Sparging: Bubble an inert gas, such as nitrogen or argon, through the solvent for an extended period (15-30 minutes).[2]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is highly effective.[2][3]
Q3: Should I use an indazole boronic acid or a boronic ester?
A3: While boronic acids can be more reactive, they are also more prone to side reactions like protodeborylation and trimerization.[15][16] Indazole boronic esters, such as the pinacol ester, generally exhibit enhanced stability, making them easier to handle and purify.[15] Their use can often lead to higher yields and cleaner reactions, especially with unstable heteroaryl systems.[11][13]
Q4: Which palladium catalyst and ligand are best for coupling with indazoles?
A4: The optimal choice depends on the specific substrates. However, for unprotected nitrogen-rich heterocycles like indazole, catalyst systems employing bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos have been shown to be effective.[17] Precatalysts like P1 (XPhos-derived) and P2 (SPhos-derived) can also give good to excellent yields under mild conditions.[8][17]
Q5: What is a general experimental protocol for a Suzuki coupling with an indazole boronic acid?
A5: The following is a general procedure that should be optimized for your specific substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Indazole Boronic Acid
Objective: To synthesize an aryl-substituted indazole via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Indazole boronic acid (or ester) (1.0 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a precatalyst like P2) (1-5 mol%)
-
Ligand (if not using a pre-formed complex)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, DME, Toluene)
Methodology:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine the aryl halide, indazole boronic acid, base, and ligand (if applicable).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for another 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[1][2]
The workflow for this experimental setup can be visualized as follows:
Caption: A typical experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling of (4-methyl-1H-indazol-5-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of (4-methyl-1H-indazol-5-yl)boronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Issue: Significant Formation of Homocoupled Byproduct
Symptoms:
-
Observation of a significant peak corresponding to the dimer of this compound in analytical data (e.g., LC-MS, GC-MS).
-
Reduced yield of the desired cross-coupled product.
-
Difficult purification due to co-elution of the product and the homocoupled byproduct.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Dissolved Oxygen | 1. Rigorous Degassing: Deoxygenate the solvent and reaction mixture thoroughly. Effective methods include sparging with an inert gas (e.g., argon or nitrogen) for an extended period (15-30 minutes) or performing three to five freeze-pump-thaw cycles for complete oxygen removal.[1][2][3] A subsurface sparge is more efficient.[4][5] 2. Maintain Inert Atmosphere: Ensure the reaction is set up and maintained under a positive pressure of an inert gas throughout the experiment. |
| Use of a Pd(II) Precatalyst | 1. Switch to a Pd(0) Source: Utilize a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can lead to homocoupling.[3] 2. Employ a Mild Reducing Agent: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), add a mild reducing agent like potassium formate to facilitate the reduction to the active Pd(0) species without promoting unwanted side reactions.[4][5] |
| Suboptimal Ligand Choice | Use Bulky, Electron-Rich Phosphine Ligands: Employ ligands such as SPhos or XPhos.[3] These ligands can accelerate the desired cross-coupling catalytic cycle, specifically the reductive elimination step, thereby outcompeting the homocoupling pathway. |
| Inappropriate Base Selection | Optimize Base: While a base is necessary to activate the boronic acid, an overly strong base can sometimes promote side reactions. Consider using milder bases like K₃PO₄ or K₂CO₃.[6] |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction, and why is it problematic with this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent—in this case, this compound—react with each other to form a symmetrical biaryl byproduct. This is detrimental as it consumes the boronic acid, leading to a lower yield of the desired product.[1][3] Furthermore, the homocoupled product can have similar polarity to the target molecule, complicating purification.
Q2: What are the primary drivers of boronic acid homocoupling?
A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) precatalyst.[1][3] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote homocoupling.[3] When using a Pd(II) salt like Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled product during its reduction to the active Pd(0) catalyst.[1][7]
Q3: How can I effectively deoxygenate my reaction mixture?
A3: Rigorous degassing is crucial. Two highly effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent for at least 15-30 minutes can displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more effective.[4][5]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is a very efficient way to remove dissolved gases.[2]
Q4: Can the choice of palladium catalyst and ligand impact the extent of homocoupling?
A4: Absolutely. Using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often preferred as it doesn't require an in-situ reduction step that can contribute to homocoupling.[3] The ligand choice is also critical. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended as they can accelerate the desired cross-coupling reaction over the homocoupling side reaction.[3]
Q5: What is the role of the base, and can it influence homocoupling?
A5: The base is essential for activating the boronic acid for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[8] However, the choice and strength of the base can also affect side reactions. While a base is necessary, an excessively strong base or a high concentration of hydroxide ions might accelerate the decomposition of the boronic acid or the catalyst, potentially leading to more side products. Commonly used inorganic bases include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[6]
Data Presentation
The following tables summarize quantitative data adapted from studies on related Suzuki-Miyaura cross-coupling reactions, illustrating the impact of various strategies on minimizing boronic acid homocoupling.
Table 1: Effect of Deoxygenation and Additives on Homocoupling
| Entry | Deoxygenation Method | Additive | Homocoupling Product (%) | Desired Product Yield (%) |
| 1 | None | None | 5.8 | 85 |
| 2 | N₂ Sparge (15 min) | None | 1.2 | 92 |
| 3 | Freeze-Pump-Thaw (3 cycles) | None | <0.5 | 95 |
| 4 | N₂ Sparge (15 min) | Potassium Formate | <0.1 | 96 |
Data adapted from studies on structurally related arylboronic acids.[4]
Table 2: Influence of Palladium Source and Ligand on Homocoupling
| Entry | Palladium Source | Ligand | Homocoupling Product (%) | Desired Product Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 7.2 | 80 |
| 2 | Pd(PPh₃)₄ | - | 1.5 | 91 |
| 3 | Pd(OAc)₂ | SPhos | 0.8 | 94 |
| 4 | Pd₂(dba)₃ | XPhos | <0.5 | 96 |
Data adapted from studies on structurally related arylboronic acids.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling using a Pd(0) Catalyst
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
K₃PO₄ (2.0 equiv)
-
Degassed 1,4-Dioxane/Water (4:1)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.
-
Inerting the System: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Further Degassing: Bubble argon or nitrogen through the reaction mixture for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Minimizing Homocoupling with a Pd(II) Precatalyst
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
Potassium formate (0.5 equiv)
-
Degassed Toluene/Water (10:1)
Procedure:
-
Reagent and Additive Preparation: In a flame-dried Schlenk flask, combine the aryl halide, this compound, K₂CO₃, and potassium formate.
-
Inert Atmosphere: Seal the flask and thoroughly purge with nitrogen or argon.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Rigorous Deoxygenation: Perform a subsurface sparge with nitrogen for at least 20 minutes.
-
Catalyst Introduction: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos.
-
Reaction: Heat the reaction to 90-110 °C with vigorous stirring.
-
Monitoring and Workup: Follow steps 7-9 from Protocol 1.
Mandatory Visualization
Caption: Competing pathways of the desired Suzuki-Miyaura coupling and the undesired homocoupling side reaction.
Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
preventing protodeboronation of (4-methyl-1H-indazol-5-yl)boronic acid
Welcome to the technical support center for (4-methyl-1H-indazol-5-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this reagent in chemical synthesis, with a particular focus on preventing protodeboronation in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, leading to the formation of 4-methyl-1H-indazole as a byproduct.[1] This is a significant issue in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid, reducing the yield of the desired product. Heteroaromatic boronic acids, including indazole derivatives, can be particularly susceptible to protodeboronation, especially under basic conditions commonly used in these reactions.[1]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate protodeboronation:
-
pH: The reaction pH is a critical factor.[2] Both acidic and basic conditions can promote protodeboronation, but for many heteroaryl boronic acids, the reaction is fastest at high pH.[3]
-
Base Strength: Strong bases can increase the rate of protodeboronation.[4]
-
Temperature: Higher reaction temperatures often lead to an increased rate of protodeboronation.
-
Water Content: The presence of water can serve as a proton source for the protodeboronation reaction.
-
Palladium Catalyst and Ligands: The choice of palladium catalyst and phosphine ligand can influence the rate of protodeboronation. Bulky electron-rich ligands, while often promoting the desired coupling, can in some cases also accelerate protodeboronation.
Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Milder Bases: Employing milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly reduce the extent of protodeboronation.[1][5]
-
Protecting the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[6] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[3][6]
-
Optimization of Reaction Conditions: Lowering the reaction temperature and using anhydrous solvents can help to reduce the rate of protodeboronation.
-
Choice of Catalyst System: Utilizing a highly active palladium catalyst and ligand system can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation process.
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
Issue 1: Low yield of the desired product and significant formation of 4-methyl-1H-indazole.
This is a classic symptom of significant protodeboronation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield due to protodeboronation.
Quantitative Data Summary:
The following table summarizes the impact of different bases on the yield of Suzuki-Miyaura coupling reactions of arylboronic acids, which can be indicative of the extent of protodeboronation.
| Base | Typical Yield (%) | Notes |
| NaOH | 50-70 | Strong base, can promote significant protodeboronation. |
| K₂CO₃ | 70-90 | A common and often effective base. |
| K₃PO₄ | 85-98 | Often the best choice for sensitive substrates, minimizes protodeboronation. [1][5] |
| Cs₂CO₃ | 80-95 | Another effective mild base, particularly for challenging couplings.[7] |
| TEA | <40 | Organic amines are generally less effective. |
Note: Yields are representative and can vary depending on the specific substrates, catalyst, and other reaction conditions.
Issue 2: The reaction is sluggish and still results in protodeboronation even with a milder base.
This may indicate that the rate of the desired Suzuki coupling is too slow, allowing time for the boronic acid to decompose.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sluggish reactions with protodeboronation.
Quantitative Data Summary:
The following table provides a qualitative comparison of the stability of boronic acids versus their pinacol and MIDA esters.
| Boron Reagent | Relative Stability | Suitability for Slow Reactions |
| Boronic Acid | Low | Poor |
| Pinacol Ester | Moderate | Good [3] |
| MIDA Boronate | High | Excellent [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Protodeboronation
This protocol employs a mild base and controlled conditions to suppress protodeboronation.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, K₃PO₄, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of this compound MIDA ester
This protocol describes the protection of the boronic acid as a more stable MIDA ester.[4][8]
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.05 equiv)
-
Toluene
-
DMSO
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.
-
Heat the mixture to reflux to azeotropically remove water.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude MIDA boronate can often be used directly in the subsequent Suzuki-Miyaura coupling or purified by chromatography.
Protocol 3: Suzuki-Miyaura Coupling using this compound MIDA ester
This protocol utilizes the stable MIDA boronate, which slowly releases the active boronic acid in situ.
Materials:
-
This compound MIDA ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and water (e.g., 4:1 v/v)
Procedure:
-
To a Schlenk flask, add the aryl halide, this compound MIDA ester, palladium catalyst, ligand, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane and water solvent mixture.
-
Heat the reaction mixture with vigorous stirring (e.g., 60-80 °C). The mild aqueous base will slowly hydrolyze the MIDA ester, releasing the boronic acid for the coupling reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Signaling Pathways and Workflows
Caption: Competing pathways in Suzuki-Miyaura coupling.
This technical support center provides a comprehensive guide to understanding and overcoming the challenge of protodeboronation when working with this compound. By carefully selecting reaction conditions and, when necessary, employing a protection strategy, researchers can significantly improve the efficiency and yield of their Suzuki-Miyaura cross-coupling reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. orgsyn.org [orgsyn.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective N-Alkylation of Indazoles
Welcome to the technical support center for indazole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselective alkylation of indazole scaffolds, a common challenge in medicinal chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve your desired N1 or N2-substituted indazole products with high selectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of indazoles in a question-and-answer format.
Question 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?
Answer: Achieving high selectivity for the N1-isomer often involves leveraging thermodynamic control and specific reagent combinations. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer[1][2][3][4].
-
Base and Solvent System: The combination of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation[2][3][5][6][7][8]. This system has been shown to provide >99% N1 regioselectivity for indazoles with various C3 substituents[5][6][9].
-
Substituent Effects: The presence of a bulky substituent at the C3 position of the indazole ring can sterically hinder the N2-position, thus favoring alkylation at N1[3][5].
-
Chelation Control: For indazoles with a coordinating group at the C3 or C7 position (e.g., carboxylate, carboxamide), using an alkali metal base like NaH can lead to chelation between the metal cation, the N2-nitrogen, and the substituent. This sterically blocks the N2-position and directs the alkylating agent to N1[4][7].
-
Equilibration: Certain electrophiles, such as α-halo carbonyl compounds, can facilitate an equilibration process that favors the formation of the more thermodynamically stable N1-substituted product[2][10].
Question 2: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?
Answer: To favor the N2-product, you should employ conditions that promote kinetic control or utilize specific directing effects.
-
Steric Hindrance at N1: Introducing a bulky substituent at the C7 position of the indazole ring can sterically block the N1-position, thereby directing alkylation to N2. For instance, indazoles with nitro (NO₂) or carboxylate (CO₂Me) groups at C7 show excellent N2-selectivity (≥96%)[2][6][9].
-
Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), often shows a strong preference for the formation of the N2-isomer[1][2][11].
-
Acidic Conditions: The use of acidic catalysts can promote N2-alkylation. A highly selective method involves the reaction of indazoles with diazo compounds in the presence of a catalytic amount of triflic acid (TfOH), which can yield N2/N1 ratios of up to 100/0[1][12]. Another approach is the use of trifluoromethanesulfonic acid or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates as the alkylating agent, which also provides high N2-selectivity[13][14][15].
Question 3: My reaction is not going to completion, and I have a low yield of the desired alkylated indazole. What are the potential causes and solutions?
Answer: Low conversion and yield can stem from several factors related to reaction setup and reagent quality.
-
Anhydrous Conditions: Reactions involving strong bases like NaH are highly sensitive to moisture. Ensure you are using anhydrous solvents and reagents, and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon)[16].
-
Base Equivalents: Using an insufficient amount of base will result in incomplete deprotonation of the indazole, leading to low conversion. Typically, 1.1 to 2.0 equivalents of base are used[1][2].
-
Reaction Temperature: Some alkylations may require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS[8][16].
-
Purity of Starting Materials: Ensure the purity of your indazole starting material and alkylating agent, as impurities can interfere with the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence N1 vs. N2 regioselectivity in indazole alkylation?
A1: The regiochemical outcome of indazole alkylation is a delicate balance of several factors:
-
Steric Effects: Bulky substituents on the indazole ring, particularly at the C3 and C7 positions, can sterically hinder the adjacent nitrogen atom, directing the alkylating agent to the less hindered position[1][3].
-
Electronic Effects: The electronic properties of substituents on the indazole ring can influence the nucleophilicity of the N1 and N2 atoms[1][2].
-
Reaction Conditions: The choice of base, solvent, and counter-ion plays a crucial role. For example, NaH in THF favors N1-alkylation, while K₂CO₃ in DMF often gives mixtures[2][3][5][8].
-
Alkylating Agent: The nature of the electrophile can also influence the N1/N2 ratio[2][10].
-
Kinetic vs. Thermodynamic Control: N1-substituted products are often the thermodynamic products, while N2-isomers can be favored under kinetic control[1][3].
Q2: How can I distinguish between the N1 and N2-alkylated indazole isomers?
A2: The most reliable methods for differentiating between N1 and N2-alkylated indazoles are advanced NMR techniques[2][17].
-
Heteronuclear Multiple Bond Correlation (HMBC): In the HMBC spectrum of an N2-alkylated indazole, a correlation is typically observed between the protons of the alkyl group attached to the nitrogen and the C3 carbon of the indazole ring. This correlation is absent in the N1-isomer[5][11].
-
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments can reveal through-space correlations between the protons of the N-alkyl group and the protons on the indazole ring, helping to determine the substitution site[17][18].
Q3: Are there any scalable methods for selective N1-alkylation?
A3: Yes, a recently developed two-step methodology involving the formation of an enamine intermediate followed by hydrogenation has been shown to be highly selective for N1-alkylation and has been successfully demonstrated on a 100g scale. This procedure provides the N1-alkylated product with no detectable N2-isomer[19][20][21].
Comparative Data on Reaction Conditions
The following tables summarize quantitative data on the influence of various reaction conditions on the regioselectivity of indazole N-alkylation.
Table 1: Influence of Base and Solvent on N-Alkylation of 3-Substituted Indazoles
| Indazole Substituent (C3) | Base | Solvent | N1:N2 Ratio | Combined Yield | Reference |
| -CO₂Me | Cs₂CO₃ | DMF | 1.2:1 | 93% | [5] |
| -CO₂Me | K₂CO₃ | DMF | 1.4:1 | 86% | [5] |
| -CO₂Me | Na₂CO₃ | DMF | 1.5:1 | 27% | [5] |
| -CO₂Me | NaH | THF | >99:1 | 89% | [5] |
| -t-Bu | NaH | THF | >99:1 | 92% | [5] |
| -Ph | NaH | THF | 10.1:1 | 91% | [5] |
| -Me | NaH | THF | 2.2:1 | 85% | [5] |
Table 2: Selective N2-Alkylation Methods
| Alkylating Agent | Catalyst/Reagent | Solvent | N2:N1 Ratio | Yield | Reference |
| Diazo Compounds | TfOH (cat.) | DCM | up to 100:0 | Good to Excellent | [12] |
| Alcohols | PPh₃, DIAD/DEAD | THF | 2.5:1 | 78% (combined) | [2][11] |
| Alkyl Trichloroacetimidates | TfOH or Cu(OTf)₂ | Various | Highly Selective for N2 | up to 96% | [13][14] |
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Alkylation using NaH/THF [1][2][5]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the indazole (1.0 equiv.).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1-1.5 equiv.) dropwise at room temperature.
-
Stir the reaction at room temperature or heat as required, monitoring for completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Selective N2-Alkylation via Mitsunobu Reaction [1][2]
-
To a round-bottom flask, dissolve the indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue directly by flash column chromatography to isolate the N2-alkylated product.
Protocol 3: General Procedure for Selective N2-Alkylation using TfOH and Diazo Compounds [1][12]
-
To a solution of the 1H-indazole (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv.).
-
Cool the mixture to 0 °C.
-
Add triflic acid (TfOH, 0.1-0.2 equiv.) dropwise.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure N2-alkylated product.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. research.ucc.ie [research.ucc.ie]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 20. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
troubleshooting low conversion rates in Suzuki reactions with (4-methyl-1H-indazol-5-yl)boronic acid
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving (4-methyl-1H-indazol-5-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ultimately improving reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in Suzuki reactions with this compound?
Low conversion rates in Suzuki couplings with heteroaromatic boronic acids like this compound are frequently attributed to several factors:
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved, leading to the formation of the corresponding unsubstituted heteroarene and reducing the amount of boronic acid available for the cross-coupling reaction.[1][2][3] This is particularly problematic with electron-rich heteroaryl boronic acids.
-
Catalyst Inactivity or Decomposition: The palladium catalyst may be inactive or decompose under the reaction conditions.[4] The Lewis basic nitrogen atoms in the indazole ring can coordinate to the palladium center, leading to catalyst deactivation.[2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand are all critical for a successful reaction.[5][6][7] An inappropriate combination of these parameters can lead to low yields.
-
Homocoupling of the Boronic Acid: A common side reaction is the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct, which consumes the starting material and complicates purification.[8]
-
Poor Quality of Reagents: The purity of the boronic acid, aryl halide, solvents, and base is crucial.[9] Degradation of the boronic acid or the presence of impurities can significantly impact the reaction outcome.
Q2: My primary issue appears to be protodeboronation of the this compound. How can I mitigate this?
Protodeboronation is a common challenge with heteroaryl boronic acids.[1][2][3] Here are several strategies to minimize this side reaction:
-
Choice of Base: The base plays a crucial role in both activating the boronic acid and promoting protodeboronation.[10] Using milder bases such as potassium fluoride (KF), cesium fluoride (CsF), or potassium phosphate (K₃PO₄) can be beneficial.[9][11]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[9] Employing anhydrous conditions with a suitable base can help reduce this side reaction.[12]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[3][9][13] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[3]
-
Reaction Time and Temperature: Optimizing the reaction time and temperature can also be effective. Shorter reaction times and lower temperatures may reduce the extent of protodeboronation.[9]
Q3: I am observing significant homocoupling of my boronic acid. What steps can I take to reduce this side reaction?
Homocoupling of the boronic acid is a competing reaction that lowers the yield of the desired cross-coupled product.[8] To minimize homocoupling, consider the following:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired cross-coupling pathway over homocoupling.[8][14]
-
Careful Control of Reaction Conditions: Ensure a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from promoting homocoupling.[9] Thoroughly degassing the solvent is also critical.
-
Slow Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor the homocoupling reaction.
Troubleshooting Guide
This section provides a structured approach to troubleshooting low conversion rates in your Suzuki reaction.
Problem: Low or No Product Yield
Below is a troubleshooting workflow to diagnose and address potential causes for low product yield.
Caption: Troubleshooting workflow for low conversion rates.
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized reaction conditions from various studies on Suzuki-Miyaura couplings with indazole derivatives, which can serve as a starting point for your experiments.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | - | Good | [5] |
| Pd(OAc)₂ (2) | RuPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | - | - | Good to Excellent | [5] |
| PdCl₂(dppf)·DCM (5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 12 | 35 | [15] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [16] |
| Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | High | [14] |
| Pd(OAc)₂ | SPhos | CsF | Isopropanol | - | - | - | [11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-Indazole with an Arylboronic Acid
This protocol is a generalized procedure based on commonly successful conditions reported in the literature.[8][15]
1. Reagent Preparation:
-
In a dry Schlenk flask, combine the bromo-indazole (1.0 equiv), this compound (1.2-1.5 equiv), base (e.g., K₂CO₃, 2-3 equiv), and ligand (if required, e.g., SPhos, 2-5 mol%).
-
Seal the flask with a septum.
2. Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
3. Solvent Addition and Degassing:
-
Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure thorough deoxygenation.
4. Catalyst Addition:
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).
5. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
6. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key competing pathways in a Suzuki-Miyaura reaction that can lead to low yields of the desired product.
Caption: Competing pathways in Suzuki-Miyaura coupling.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
impact of anhydrous and degassed conditions on (4-methyl-1H-indazol-5-yl)boronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-methyl-1H-indazol-5-yl)boronic acid, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most prevalent issues include low to no product yield, and the formation of side products. These problems often stem from the inherent instability of the boronic acid under certain reaction conditions, leading to side reactions such as protodeboronation and homocoupling of the boronic acid. Additionally, catalyst deactivation due to the presence of oxygen can significantly hinder the reaction.
Q2: What is protodeboronation and how can it be minimized when working with this compound?
A2: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 4-methyl-1H-indazole as a byproduct and a reduction in the yield of the desired coupled product.[1] This is particularly problematic for electron-rich heterocyclic boronic acids. To minimize protodeboronation:
-
Employ anhydrous conditions: Water can be a proton source for this side reaction. Using anhydrous solvents and reagents can significantly reduce its occurrence.
-
Use a milder base: Strong bases, especially in aqueous media, can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of strong hydroxides.[2]
-
Choose the right solvent: Aprotic solvents are generally preferred.
Q3: How does oxygen affect my reaction and what are degassing conditions?
A3: Oxygen can lead to the oxidative homocoupling of the boronic acid, forming a symmetrical bi-indazole byproduct, and can also deactivate the palladium catalyst.[1] Degassing is the process of removing dissolved oxygen from the reaction solvent. Common methods include:
-
Freeze-Pump-Thaw: This is a highly effective method involving freezing the solvent, applying a vacuum to remove gases, and then thawing. This cycle is typically repeated three times.
-
Bubbling with an inert gas: Purging the solvent by bubbling an inert gas like argon or nitrogen through it for an extended period (e.g., 30-60 minutes) can displace dissolved oxygen.
-
Sonication under vacuum: Repeatedly sonicating the solvent under a light vacuum and backfilling with an inert gas is a quicker method for degassing.[3]
Q4: Should I be concerned about the stability of solid this compound?
A4: While many boronic acids are stable solids, some, particularly certain heterocyclic boronic acids, can degrade over time, especially when exposed to air and moisture.[4] It is good practice to store this compound under an inert atmosphere and at a low temperature. For sensitive applications, using freshly prepared or purified boronic acid is recommended. Alternatively, converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, can be beneficial for long-term storage and use in reactions.[4][5]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Protodeboronation of this compound | Switch to strictly anhydrous solvents (e.g., dry toluene, dioxane, or THF). Use a milder, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). | Reduction of 4-methyl-1H-indazole byproduct formation and increased yield of the desired product. |
| Catalyst Deactivation | Ensure thorough degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Use a robust palladium precatalyst or a higher catalyst loading. | Consistent reaction rates and improved yields by preventing catalyst oxidation. |
| Poor Solubility of Reagents | Screen different anhydrous solvents or solvent mixtures (e.g., toluene/ethanol, dioxane/water - if anhydrous conditions are not strictly necessary and protodeboronation is not a major issue). Ensure vigorous stirring. | Improved reaction kinetics and higher conversion to the desired product. |
| Inactive Boronic Acid | Use freshly purchased or recently purified this compound. Consider converting it to a more stable boronate ester (e.g., pinacol ester) for the reaction. | Increased effective concentration of the active boron species, leading to higher yields. |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Possible Cause | Troubleshooting Step | Expected Outcome |
| 4-methyl-1H-indazole | Protodeboronation | See troubleshooting steps for "Protodeboronation" in Issue 1. | Minimized formation of the protodeboronated byproduct. |
| Homocoupling Product (Bi-indazole) | Presence of oxygen in the reaction mixture. | Implement rigorous degassing of solvents and maintain a strict inert atmosphere. | Suppression of the homocoupling side reaction. |
| Homocoupling of Aryl Halide | Inefficient transmetalation from the boronic acid. | Increase the equivalents of the boronic acid (e.g., from 1.2 to 1.5 eq.). Use a more activating base. | Favoring the cross-coupling pathway over the homocoupling of the aryl halide. |
Data Presentation
The following table illustrates the expected impact of anhydrous and degassed conditions on the yield of a Suzuki-Miyaura coupling between this compound and an aryl bromide. These are representative yields based on general principles for sensitive heterocyclic boronic acids.
| Entry | Conditions | Yield of Coupled Product (%) | Yield of Protodeboronation Byproduct (%) | Yield of Homocoupling Byproduct (%) |
| 1 | Standard (Non-anhydrous, Not degassed) | 30-50 | 20-40 | 5-15 |
| 2 | Anhydrous, Not degassed | 50-70 | 10-20 | 5-15 |
| 3 | Standard, Degassed | 60-80 | 20-40 | <5 |
| 4 | Anhydrous and Degassed | >85 | <10 | <5 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Anhydrous and Degassed Conditions
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv, dried)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
Degassing the Solvent: Degas the anhydrous solvent by bubbling argon or nitrogen through it for at least 30 minutes.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and the dried base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Add the degassed solvent via cannula, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of Anhydrous Solvents
For optimal results, use freshly dried and distilled solvents. If using commercially available anhydrous solvents, ensure they are stored under an inert atmosphere and handled with proper technique to avoid introducing moisture.
Protocol 3: Degassing a Reaction Mixture
-
Assemble the reaction in a Schlenk flask with all solid reagents.
-
Seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with an inert gas (argon or nitrogen).
-
Add the anhydrous, previously degassed solvent via a syringe or cannula.
-
Bubble the inert gas through the solution via a long needle for 10-15 minutes while stirring. Ensure there is an outlet for the gas to escape.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. How To [chem.rochester.edu]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
Technical Support Center: Catalyst Deactivation in Couplings with (4-methyl-1H-indazol-5-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving (4-methyl-1H-indazol-5-yl)boronic acid, with a focus on catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki-Miyaura coupling reactions with this compound prone to catalyst deactivation?
A1: The primary challenge arises from the indazole moiety itself. As a nitrogen-containing heterocycle, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst complexes, effectively "poisoning" the catalyst and hindering the catalytic cycle.[1][2] This inhibitory effect has been observed in couplings with unprotected azoles, where the addition of indazole to a reaction mixture can significantly slow down or halt product formation.[3]
Q2: What is protodeboronation and is it a concern with this compound?
A2: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][4] This consumes the boronic acid, reducing the yield of the desired product. Heteroaryl boronic acids, especially those with nitrogen atoms, can be particularly susceptible to this side reaction.[4][5] The presence of water or other protic sources in the reaction mixture can facilitate protodeboronation, especially at higher temperatures.[3][4]
Q3: How can I stabilize this compound to prevent degradation?
A3: To enhance stability and minimize side reactions like protodeboronation, this compound can be converted into more stable derivatives. Common strategies include the use of:
-
Boronic Esters (e.g., pinacol esters): These are generally more stable than the corresponding boronic acids.[4]
-
Potassium Organotrifluoroborates (R-BF3K): These salts exhibit increased stability and can be used directly in coupling reactions.[4]
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that slowly release the boronic acid under aqueous basic conditions.[4]
-
Diethanolamine (DABO) boronates: These form air- and water-stable complexes that can be used directly in the coupling reaction.[4]
Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A4: Based on successful couplings with similar indazole derivatives, a good starting point would be to use a palladium precatalyst with a bulky, electron-rich phosphine ligand. For example, catalysts like Pd(OAc)₂ with ligands such as XPhos or SPhos, or commercially available precatalysts like XPhos Pd G2 or G3, have shown success in coupling with nitrogen-rich heterocycles.[1][3] A common base and solvent system is K₃PO₄ in a mixture of dioxane and water.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low to no yield of the coupled product, with recovery of starting materials.
-
Potential Cause: Catalyst deactivation is a likely culprit. The nitrogen atoms of the indazole ring may be inhibiting the palladium catalyst.[1][3]
-
Recommended Solutions:
-
Catalyst and Ligand Selection: Switch to a palladium precatalyst featuring a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos. These ligands can promote the desired catalytic cycle and are less susceptible to inhibition by nitrogen-containing substrates.[1][3][6]
-
Base Selection: Use a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[3][6]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.[6]
-
Problem 2: The reaction starts but stalls before completion, leaving a mixture of starting materials and product.
-
Potential Cause: Progressive catalyst deactivation or poor solubility of reaction components.
-
Recommended Solutions:
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to achieve full conversion.
-
Solvent System: Screen different solvent systems. While dioxane/water is common, other solvents like THF, DMF, or toluene (often with a water co-solvent) could improve solubility and reaction rates.[1][7]
-
Temperature: Gradually increase the reaction temperature. For solvents like dioxane or DMF, temperatures up to 100-110 °C can be explored.[6]
-
Problem 3: Significant formation of a byproduct corresponding to the protodeboronated this compound.
-
Potential Cause: The C-B bond of the boronic acid is being cleaved by a proton source.
-
Recommended Solutions:
-
Anhydrous Conditions: Use rigorously dried solvents and reagents to minimize the presence of water.[4]
-
Use a Boronic Ester: Convert the boronic acid to a more stable pinacol or MIDA ester to reduce the rate of protodeboronation.[4]
-
Weaker Base: While a base is necessary for the transmetalation step, very strong bases in protic solvents can accelerate protodeboronation. Consider screening weaker bases if anhydrous conditions are not sufficient.
-
Problem 4: Formation of homocoupled biaryl products.
-
Potential Cause: Homocoupling of the boronic acid can be promoted by the presence of oxygen or certain palladium(II) species.[1][5]
-
Recommended Solutions:
-
Thorough Degassing: Ensure the solvent and reaction mixture are rigorously degassed before the addition of the catalyst. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas through the solution.[1]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source can sometimes minimize side reactions that are promoted by Pd(II) species.
-
Data Presentation
The following tables summarize reaction conditions from studies on the Suzuki-Miyaura coupling of related indazole derivatives, which can serve as a guide for optimizing your reaction with this compound.
Table 1: Optimization of Suzuki-Miyaura Coupling of 7-Bromo-1H-indazole Derivative with (4-methoxyphenyl)boronic acid [8]
| Entry | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (10) | K₂CO₃ | DMF | 48 | 0 |
| 2 | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ | DMF | 48 | 0 |
| 3 | Pd(dppf)Cl₂ (10) | K₂CO₃ | DMF | 48 | 35 |
| 4 | Pd(dppf)Cl₂ (10) | Cs₂CO₃ | DMF | 48 | 42 |
| 5 | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dioxane | 48 | 45 |
| 6 | Pd(dppf)Cl₂ (10) | Cs₂CO₃ | Dioxane | 48 | 53 |
| 7 | Pd(dppf)Cl₂ (10) | Cs₂CO₃ | Dioxane | 24 | 78 |
Table 2: Catalyst Screening for the Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [9]
| Entry | Catalyst (5 mol%) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 2 | 75 |
| 2 | Pd(OAc)₂/SPhos | 2 | 80 |
| 3 | Pd₂(dba)₃/XPhos | 2 | 85 |
| 4 | Pd(dppf)Cl₂ | 2 | 95 |
Table 3: Coupling of 3-Chloroindazole with Various Boronic Acids [3]
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-methoxyphenylboronic acid | P2 (2.0) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 96 |
| 2 | 3-fluorophenylboronic acid | P2 (2.0) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 94 |
| 3 | 2,6-dimethylphenylboronic acid | P2 (3.5) | K₃PO₄ | Dioxane/H₂O | 100 | 20 | 85 |
| 4 | 5-indoleboronic acid | P2 (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 92 |
P2 is a specific phosphine ligand-based precatalyst used in the study.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Indazole Halide [1][3][6]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the indazole halide (1.0 equiv.), this compound (1.2-2.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%).
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, LC-MS, or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
improving the stability of (4-methyl-1H-indazol-5-yl)boronic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of (4-methyl-1H-indazol-5-yl)boronic acid in solution during their experiments.
Troubleshooting Guide
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Disappearance of the starting material peak in HPLC analysis.
-
Emergence of new, unidentified peaks in NMR or LC-MS.
-
Inconsistent results in downstream applications (e.g., Suzuki-Miyaura coupling).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Protodeboronation: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by acidic or basic conditions and the presence of protic solvents.[1][2][3][4] | - pH Control: Maintain the pH of the solution within a neutral range (pH 6-8) where possible. The stability of arylboronic acids is highly pH-dependent.[5][6][7][8] - Solvent Choice: Use anhydrous aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dioxane to minimize hydrolysis and protodeboronation.[9] - Temperature: Perform reactions at the lowest effective temperature to reduce the rate of degradation. |
| Oxidation: The boronic acid group is susceptible to oxidation, leading to the formation of the corresponding phenol (4-methyl-1H-indazol-5-ol). This can be accelerated by exposure to air (oxygen) and certain metal ions.[10][11][12][13][14] | - Inert Atmosphere: Prepare solutions and run reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Degas Solvents: Use degassed solvents to remove dissolved oxygen. - Antioxidants: Consider the addition of a radical scavenger or antioxidant, though compatibility with the downstream reaction must be verified. |
| Boroxine Formation: Dehydration of three boronic acid molecules to form a cyclic trimeric anhydride. This is often reversible in the presence of water but can complicate analysis and reactivity.[15][16][17][18][19] | - Anhydrous Conditions: Use anhydrous solvents and reagents to disfavor the formation of boroxines.[15] - Fresh Solutions: Prepare solutions of the boronic acid immediately before use to prevent dehydration over time. |
Issue 2: Poor Solubility of this compound
Symptoms:
-
Incomplete dissolution of the solid material.
-
Precipitation of the compound from the solution over time.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent: The polarity of the solvent may not be suitable for dissolving the compound. | - Solvent Screening: Test a range of solvents with varying polarities, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), or mixtures with water or alcohols. - Co-solvents: Use a co-solvent system. For example, dissolving in a small amount of a polar organic solvent like DMF or DMSO first, then diluting with a less polar solvent. |
| pH Effects: The ionization state of the indazole ring and the boronic acid can affect solubility. | - pH Adjustment: Carefully adjust the pH of aqueous solutions. The solubility may increase in slightly basic or acidic conditions, but be mindful of the impact on stability. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The primary degradation pathways for arylboronic acids like this compound are protodeboronation (loss of the boronic acid group), oxidation to the corresponding phenol, and formation of a cyclic trimeric anhydride known as a boroxine.[1][2][10][15] The indazole moiety itself can also be susceptible to degradation under harsh acidic or basic conditions.
Q2: How can I monitor the stability of my this compound solution?
A2: The stability can be monitored using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradants, allowing for quantification of its purity over time.[9][20][21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of degradation products, which helps in elucidating the degradation pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show the appearance of signals corresponding to degradation products. 11B NMR is particularly useful for observing changes in the boron environment and can distinguish between the boronic acid, boronate esters, and boroxines.[5][22][23][24][25][26]
Q3: Are there any chemical modifications that can improve the stability of this compound?
A3: Yes, converting the boronic acid to a more stable derivative is a common strategy. These derivatives can often be used directly in reactions, where they slowly release the active boronic acid under the reaction conditions. Common examples include:
-
Boronate Esters: Formation of an ester with a diol, such as pinacol or diethanolamine, can protect the boronic acid group.[27][28][29][30] Diethanolamine (DABO) boronates are known to be air- and water-stable.[27][28]
-
Trifluoroborate Salts: Conversion to the corresponding potassium trifluoroborate salt (R-BF3K) significantly increases stability towards air and moisture.[31]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable crystalline solids that can be easily handled and are compatible with various reaction conditions, slowly releasing the boronic acid in the presence of a mild aqueous base.[31]
Q4: What is the expected effect of temperature on the stability of this compound in solution?
A4: Generally, increasing the temperature will accelerate the rate of all degradation pathways, including protodeboronation, oxidation, and boroxine formation.[15] Therefore, it is advisable to store solutions at low temperatures (e.g., 2-8 °C) and perform reactions at the lowest temperature that allows for a reasonable reaction rate.
Data Presentation
Table 1: Illustrative Example of pH and Temperature Effects on the Stability of a Heterocyclic Arylboronic Acid in Aqueous Solution over 24 hours.
Disclaimer: The following data is illustrative and based on general principles for arylboronic acids. Specific stability data for this compound is not currently available in the public domain.
| pH | Temperature (°C) | % Purity Remaining (Illustrative) | Major Degradation Product (Likely) |
| 4 | 25 | 85% | 4-methyl-1H-indazole (Protodeboronation) |
| 4 | 50 | 60% | 4-methyl-1H-indazole (Protodeboronation) |
| 7 | 25 | 95% | 4-methyl-1H-indazol-5-ol (Oxidation) |
| 7 | 50 | 80% | 4-methyl-1H-indazol-5-ol (Oxidation) |
| 10 | 25 | 70% | 4-methyl-1H-indazole (Protodeboronation) |
| 10 | 50 | 45% | 4-methyl-1H-indazole (Protodeboronation) |
Experimental Protocols
Protocol: General Method for Monitoring the Stability of this compound by HPLC
1. Objective: To assess the stability of this compound in a given solvent system over time.
2. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers for pH control (e.g., phosphate, acetate)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent system.
-
Divide the stock solution into several vials for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the vials under the desired experimental conditions (e.g., specific temperature, light or dark).
4. HPLC Method (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
5. Analysis:
-
Inject a sample at t=0 to obtain the initial purity and peak area of the parent compound.
-
At each subsequent time point, inject a sample from the corresponding vial.
-
Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the peak area at t=0.
-
Monitor for the appearance and growth of new peaks, which correspond to degradation products.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Troubleshooting workflow for improving stability in solution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 20. edepot.wur.nl [edepot.wur.nl]
- 21. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 22. mdpi.com [mdpi.com]
- 23. par.nsf.gov [par.nsf.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. (PDF) DABO Boronates: Stable Heterocyclic Boronic Acid [research.amanote.com]
- 30. Protected indazole boronic acid pinacolyl esters: facile syntheses and studies of reactivities in Suzuki-Miyaura cross-coupling and hydroxydeboronation reactions | Chemsrc ID:28604 [chemsrc.com]
- 31. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating the NMR Landscape for (4-methyl-1H-indazol-5-yl)boronic acid: A Guide to Validation
For researchers, scientists, and professionals in drug development, the precise structural confirmation of building blocks like (4-methyl-1H-indazol-5-yl)boronic acid is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this validation. This guide provides a comparative framework for the NMR analysis of this compound, offering insights into expected spectral data and outlining the necessary experimental protocols.
While specific, publicly available ¹H and ¹³C NMR spectra for this compound (CAS: 1245816-09-4) are not readily found in the scientific literature, we can predict the expected spectral characteristics based on the analysis of structurally related compounds. This guide will use comparative data from similar indazole and boronic acid derivatives to provide a robust framework for validation.
Comparative NMR Data Analysis
The validation of this compound relies on the careful analysis of its ¹H and ¹³C NMR spectra. The expected chemical shifts and coupling constants can be benchmarked against known values for related structures. The following tables summarize the anticipated NMR data for the target compound in comparison to a structurally similar alternative, (1-methyl-1H-indazol-5-yl)boronic acid.
Table 1: Predicted ¹H NMR Data Comparison
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | NH Proton (δ, ppm) | B(OH)₂ Protons (δ, ppm) |
| This compound (Predicted) | 7.0 - 8.5 | ~2.5 (s, 3H) | 12.0 - 13.0 (br s) | 8.0 - 8.5 (br s) |
| (1-methyl-1H-indazol-5-yl)boronic acid (Reference) | 7.2 - 8.3 | ~4.0 (s, 3H) | - | 8.0 - 8.5 (br s) |
Table 2: Predicted ¹³C NMR Data Comparison
| Compound | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) | C-B Carbon (δ, ppm) |
| This compound (Predicted) | 110 - 145 | ~15 | 125 - 135 |
| (1-methyl-1H-indazol-5-yl)boronic acid (Reference) | 109 - 142 | ~35 | 128 - 138 |
Experimental Protocols
Accurate NMR data acquisition is contingent on meticulous experimental procedures. The following protocols are recommended for the synthesis and NMR analysis of this compound.
Synthesis of this compound
A plausible synthetic route involves the ortho-lithiation of a protected 4-methyl-1H-indazole followed by reaction with a trialkyl borate and subsequent hydrolysis.
-
Protection of Indazole NH: React 4-methyl-1H-indazole with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine in a solvent such as dichloromethane.
-
Ortho-lithiation and Borylation: Dissolve the protected indazole in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C. Add a strong base, such as n-butyllithium, dropwise to effect lithiation at the 5-position. After stirring, add a trialkyl borate (e.g., triisopropyl borate) and allow the reaction to warm to room temperature.
-
Deprotection and Hydrolysis: Quench the reaction with an aqueous acid solution (e.g., 1M HCl) and stir to hydrolyze the borate ester and remove the protecting group.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the chemical shifts of the B(OH)₂ and NH protons are solvent-dependent.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include an appropriate spectral width, acquisition time, and relaxation delay. Integration of the peaks should be performed to determine the relative number of protons.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Visualizing the Validation Workflow
The logical flow of validating this compound through NMR analysis can be visualized as follows:
Comparative LC-MS Analysis of a Kinase Inhibitor Scaffold Synthesized with (4-methyl-1H-indazol-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) characterization of a representative kinase inhibitor scaffold synthesized via a Suzuki-Miyaura cross-coupling reaction utilizing (4-methyl-1H-indazol-5-yl)boronic acid. The data presented herein is based on established methodologies for the analysis of substituted indazole derivatives, offering a practical framework for researchers engaged in the synthesis and characterization of novel chemical entities.
The indazole moiety is a privileged scaffold in medicinal chemistry, frequently found in potent kinase inhibitors. The use of specific building blocks like this compound allows for the precise introduction of this core into target molecules. Accurate LC-MS characterization is critical to confirm the identity, purity, and stability of these synthesized compounds.
Hypothetical Synthesis Overview
For the purpose of this guide, we will consider the synthesis of 5-(4-methoxyphenyl)-4-methyl-1H-indazole (Compound A) via a Suzuki-Miyaura coupling reaction between this compound and 4-iodoanisole. This reaction is representative of common strategies for generating biaryl scaffolds for kinase inhibitor development. As a comparator, we will consider the characterization of a potential isomeric impurity, 6-(4-methoxyphenyl)-4-methyl-1H-indazole (Compound B), which could arise from impurities in the starting boronic acid.
Data Presentation: LC-MS Characterization
The following tables summarize the expected quantitative data from the LC-MS analysis of Compound A and a potential alternative, Compound B.
Table 1: LC-MS Parameters and Expected Results for Synthesized Compounds
| Parameter | Compound A | Compound B (Alternative) |
| Compound Name | 5-(4-methoxyphenyl)-4-methyl-1H-indazole | 6-(4-methoxyphenyl)-4-methyl-1H-indazole |
| Molecular Formula | C₁₅H₁₄N₂O | C₁₅H₁₄N₂O |
| Molecular Weight | 238.29 g/mol | 238.29 g/mol |
| Expected [M+H]⁺ (m/z) | 239.118 | 239.118 |
| Expected Retention Time (RT) | Approx. 5.8 min | Approx. 6.2 min |
| Key MS/MS Fragments (m/z) | 224.1 ([M+H-CH₃]⁺), 196.1 ([M+H-CH₃-CO]⁺), 181.1, 168.1, 132.1 | 224.1 ([M+H-CH₃]⁺), 196.1 ([M+H-CH₃-CO]⁺), 181.1, 168.1, 132.1 |
Note: While the parent mass and major fragments are expected to be identical for isomers, their relative abundances may differ. The primary distinguishing characteristic in an LC-MS experiment would be the chromatographic retention time.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of indazole derivatives and are suitable for the characterization of the compounds described.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh 1 mg of the synthesized compound and dissolve it in 1 mL of methanol or dimethyl sulfoxide (DMSO) to prepare a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter into an LC autosampler vial to remove any particulate matter.
Liquid Chromatography (LC) Conditions
-
Instrument: UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Instrument: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Mode: Full Scan (m/z 100-500) and Tandem MS (MS/MS) of the expected parent ion (m/z 239.1).
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to generate fragment ions.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological context for the synthesized compounds.
Caption: Experimental workflow from synthesis to LC-MS analysis.
Caption: Inhibition of a generic kinase signaling pathway.
comparing reactivity of (4-methyl-1H-indazol-5-yl)boronic acid with other indazole boronic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of (4-methyl-1H-indazol-5-yl)boronic acid with other indazole boronic acid isomers. The analysis is based on established principles of organic chemistry and supported by experimental data from peer-reviewed literature. The primary focus is on the widely used palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for constructing complex molecular architectures.[1][2][3]
Executive Summary
The reactivity of indazole boronic acids in Suzuki-Miyaura coupling is significantly influenced by the position of the boronic acid group on the indazole ring. Experimental evidence suggests that indazol-5-yl boronic acid derivatives are generally more reactive than their 4-yl and 6-yl counterparts.[4] This is attributed to the electronic properties of the indazole nucleus, where the C5 position exhibits higher electrophilicity.[4] The presence of a methyl group at the C4 position, as in this compound, is expected to have a modest electronic effect on the reactivity of the C5 boronic acid, but the positional reactivity trend is likely to be maintained.
Data Presentation: Reactivity in Suzuki-Miyaura Coupling
| Indazole Boronic Acid Derivative | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| N-THP-indazol-4-yl boronic ester | 2-bromo-4-chloroquinoline | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | 32-60% |
| N-THP-indazol-5-yl boronic ester | 2-bromo-4-chloroquinoline | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | 80-90% |
| N-THP-indazol-6-yl boronic ester | 2-bromo-4-chloroquinoline | 2-bromo-4-chloroquinoline | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane |
Data adapted from literature describing the synthesis of indazole-quinoline hybrids. The yields are presented as a range to reflect reactions with different substituted quinolines. The indazol-5-yl boronic ester consistently provided higher yields, indicating greater reactivity.[4]
Experimental Protocols
The following is a generalized, representative protocol for the Suzuki-Miyaura cross-coupling of an indazole boronic acid with an aryl halide, based on common methodologies reported in the literature.[2][5][6]
Materials:
-
Indazole boronic acid derivative (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or sealed tube, add the indazole boronic acid, aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at a specified temperature (e.g., 90-100 °C) for the required time (typically 8-24 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Mandatory Visualizations
Logical Relationship of Indazole Boronic Acid Reactivity
Caption: Relative reactivity of indazole boronic acid isomers.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Indazole Derivatives in KRAS Signaling Pathway
Indazole derivatives have been identified as agonists of SOS1, a crucial component in the KRAS signaling pathway, which is frequently dysregulated in various cancers.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel indazole derivatives as SOS1 agonists that activate KRAS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
(4-methyl-1H-indazol-5-yl)boronic acid vs. its Boronate Esters in Suzuki Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of boron reagent in Suzuki-Miyaura cross-coupling reactions is a critical parameter influencing reaction efficiency, stability, and overall synthetic strategy. This guide provides an objective comparison between (4-methyl-1H-indazol-5-yl)boronic acid and its corresponding boronate esters, supported by experimental data, to facilitate informed reagent selection in the synthesis of complex molecules.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice between a free boronic acid and its esterified counterpart, typically a pinacol ester, involves a well-understood trade-off between reactivity and stability. Boronic acids are generally more reactive but are often less stable, being prone to protodeboronation and trimerization to form boroxines. Conversely, boronate esters exhibit enhanced stability, facilitating purification and long-term storage, though sometimes at the cost of reduced reactivity.
Quantitative Performance Comparison
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of this compound and a closely related indazolylboronic acid pinacol ester with aryl halides. It is important to note that the data for the boronate ester is for a structurally similar compound due to the lack of directly comparable published results for the exact this compound pinacol ester under identical conditions.
| Parameter | This compound | 1-(THP)-1H-Indazol-5-ylboronic acid pinacol ester |
| Coupling Partner | 2-bromo-5-fluoropyridine | 4-Iodoanisole |
| Catalyst | PdCl₂(dppf) | Pd(PPh₃)₄ |
| Base | Na₂CO₃ | Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O | 1,4-Dioxane |
| Temperature | 100 °C | Reflux |
| Reaction Time | 16 hours | 18 hours |
| Yield | 85% | 98% |
| Reference | Patent WO2012065131A1 | Crestey et al., Synlett, 2009 , (4), 615-619 |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol using this compound
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 2-bromo-5-fluoropyridine, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Synthesis and Suzuki-Miyaura Coupling of 1-(THP)-1H-Indazol-5-ylboronic acid pinacol ester
This protocol is based on the work of Crestey et al. (2009).
Synthesis of the Boronate Ester:
-
To a solution of 5-bromo-1-(THP)-1H-indazole in anhydrous 1,4-dioxane, add bis(pinacolato)diboron, potassium acetate, and PdCl₂(dppf).
-
Heat the mixture under an inert atmosphere at reflux for the required time.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the desired pinacol ester.
Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine the 1-(THP)-1H-indazol-5-ylboronic acid pinacol ester (1.0 equiv), the aryl halide (e.g., 4-iodoanisole, 1.1 equiv), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.5 equiv).
-
Add anhydrous 1,4-dioxane and reflux the mixture under an inert atmosphere for 18 hours.
-
Work-up and purify the product as described in the general protocol above.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a general experimental workflow for comparing the performance of boronic acids and their esters.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to Boronic Acid Performance in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Boronic Acid Yields in a Cornerstone of C-C Bond Formation.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its versatility and functional group tolerance in constructing carbon-carbon bonds.[1][2] Central to this transformation is the organoboron reagent, typically a boronic acid, whose structure significantly influences reaction efficiency and product yield. This guide provides a comparative analysis of the performance of various boronic acids in the Suzuki-Miyaura coupling, supported by experimental data, to aid in the strategic selection of reagents for complex molecule synthesis.
Yield Comparison of Representative Boronic Acids
The efficacy of a boronic acid in Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors.[2] The electronic nature of substituents on arylboronic acids can impact the transmetalation step of the catalytic cycle, while steric hindrance around the boron center can impede the approach of the palladium complex. The following table summarizes yields for a selection of boronic acids in coupling reactions with various aryl halides. It is important to note that reaction conditions are often optimized for specific substrates and may vary between studies.
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |
| 4-Methoxyphenylboronic acid | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
| 4-Methylphenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 98 |
| 4-Trifluoromethylphenylboronic acid | 4-Chloroanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 91 |
| 2-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85 |
| 2-Thienylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 |
| 5-Pyrimidinylboronic acid | 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 88 |
| Cyclohexylboronic acid | 2,4,6-Triisopropylphenyl bromide | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 72 |
Key Factors Influencing Boronic Acid Reactivity
Electronic Effects: The electronic properties of substituents on arylboronic acids play a crucial role. Electron-donating groups (e.g., -OCH₃, -CH₃) generally enhance the rate of transmetalation, leading to higher yields.[3] Conversely, electron-withdrawing groups (e.g., -CF₃, -NO₂) can decrease the nucleophilicity of the organic group, potentially slowing down the reaction. However, with optimized catalyst systems, high yields can still be achieved.[4]
Steric Hindrance: Sterically demanding boronic acids, particularly those with ortho-substituents, can present challenges for the Suzuki-Miyaura coupling.[5] The increased bulk around the boron atom can hinder the formation of the key intermediate in the transmetalation step. The use of bulky, electron-rich phosphine ligands on the palladium catalyst can often overcome these steric barriers.
Heteroaryl Boronic Acids: The inclusion of heteroaromatic moieties is vital in medicinal chemistry. Heteroaryl boronic acids, such as those derived from pyridine, pyrimidine, and thiophene, are generally effective coupling partners.[1] However, the presence of heteroatoms can sometimes lead to catalyst inhibition. For instance, the nitrogen atom in 2-pyridylboronic acids can coordinate to the palladium center, a challenge often referred to as the "2-pyridyl problem".[1] The use of more stable boronic esters or highly active catalysts can mitigate these issues.
Experimental Protocols
A generalized and reproducible experimental protocol is essential for successful synthesis. Below is a representative procedure for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., a mixture of Toluene, Ethanol, and Water)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further elucidate the reaction, the following diagrams illustrate the catalytic cycle and a general workflow for boronic acid selection.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision workflow for selecting a boronic acid and catalyst system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to C-C Coupling Reagents: Alternatives to (4-methyl-1H-indazol-5-yl)boronic acid
For researchers, scientists, and professionals in drug development, the construction of carbon-carbon (C-C) bonds is a fundamental transformation in the synthesis of complex organic molecules. The Suzuki-Miyaura cross-coupling reaction, utilizing boronic acids such as (4-methyl-1H-indazol-5-yl)boronic acid, is a cornerstone of this field. However, the stability and reactivity of boronic acids can sometimes present challenges. This guide provides an objective comparison of alternative reagents to this compound for C-C coupling reactions, supported by experimental data and detailed protocols.
Executive Summary
While this compound is a versatile reagent for Suzuki-Miyaura coupling, several alternatives offer advantages in terms of stability, handling, and reactivity profile. This guide explores the use of organotrifluoroborates, MIDA boronates, organosilanes (Hiyama coupling), organotins (Stille coupling), organozincs (Negishi coupling), and Grignard reagents (Kumada coupling) as viable alternatives for the synthesis of 5-aryl-4-methyl-1H-indazoles. The choice of reagent can significantly impact reaction efficiency, functional group tolerance, and overall synthetic strategy.
Performance Comparison of C-C Coupling Reagents
The following table summarizes the performance of various organometallic reagents in C-C coupling reactions to synthesize 5-aryl-4-methyl-1H-indazoles, providing a comparative overview of their yields and reaction conditions.
| Reagent Type | Specific Reagent Example | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boronic Acid | This compound | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | ~70-90% | [1] |
| Organotrifluoroborate | Potassium (4-methyl-1H-indazol-5-yl)trifluoroborate | Aryl Chloride | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 14 | Good to Excellent | [2] |
| MIDA Boronate | (4-methyl-1H-indazol-5-yl)-MIDA boronate | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | Good to Excellent | [3] |
| Organotin (Stille) | 5-(Tributylstannyl)-1H-indazole | Aryl Iodide | Pd(PPh₃)₄ / CuI | - | DMF | Not specified | Not specified | Moderate | [4] |
| Organozinc (Negishi) | 3-Indazolylzinc reagent | Aryl Iodide | Pd(dba)₂ / tfp | - | THF | 50 | 6-24 | 45-86% | [4] |
| Grignard (Kumada) | Arylmagnesium Bromide | 5-Bromo-1H-indazole | NiCl₂(dppb) | - | Diethyl ether | Reflux | Not specified | Moderate to Good | [5] |
| Organosilane (Hiyama) | Aryl(triethoxy)silane | 5-Bromo-1H-indazole | Pd(OAc)₂ / Ligand | TBAF | Toluene | 120 | 5 | 54-92% | [6] |
Note: Yields are indicative and can vary based on the specific substrates and reaction conditions used. Data for some reagents with the exact (4-methyl-1H-indazol-5-yl) scaffold was limited; in such cases, data from closely related indazole systems is presented.
In-Depth Analysis of Alternative Reagents
Organotrifluoroborates: Enhanced Stability and Handling
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a significant advantage over boronic acids which can be prone to dehydration to form boroxines.[7][8] This stability simplifies storage, handling, and stoichiometry control in reactions.[7] They are readily prepared from the corresponding boronic acids by treatment with potassium hydrogen fluoride (KHF₂).[8] In Suzuki-Miyaura couplings, organotrifluoroborates often serve as a "protected" form of the boronic acid, slowly hydrolyzing in situ to the active species.[8]
MIDA Boronates: Controlled Reactivity and Iterative Coupling
N-methyliminodiacetic acid (MIDA) boronates are another class of air- and moisture-stable crystalline solids.[3][4] The MIDA ligand protects the boron center, rendering the reagent unreactive under anhydrous cross-coupling conditions.[3] Deprotection to the corresponding boronic acid is readily achieved using mild aqueous base, allowing for a slow-release strategy that can be beneficial for challenging couplings or for performing iterative cross-coupling sequences.[3][9] This feature makes MIDA boronates particularly valuable in complex molecule synthesis.
Organosilanes (Hiyama Coupling): A Fluoride-Activated Alternative
The Hiyama coupling utilizes organosilanes as the nucleophilic partner.[10] A key feature of this reaction is the requirement for an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a hypervalent silicon species that facilitates transmetalation.[10] Organosilanes are generally stable, low-toxicity reagents.[10] The Hiyama-Denmark coupling is a modification that uses silanols and avoids the need for a fluoride activator.[11]
Organotins (Stille Coupling): High Functional Group Tolerance
The Stille coupling employs organotin reagents (stannanes) and is known for its excellent functional group tolerance and mild reaction conditions.[12] Organostannanes are stable to air and moisture and can be prepared and stored.[12] However, a significant drawback of this methodology is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[12]
Organozincs (Negishi Coupling): High Reactivity and Broad Scope
The Negishi coupling involves the reaction of organozinc reagents with organic halides.[13] Organozinc reagents exhibit high reactivity, allowing for the coupling of a wide range of substrates, including those with sp³, sp², and sp hybridized carbon atoms.[14] While highly effective, organozinc reagents are often sensitive to air and moisture, typically requiring their in situ generation.[13]
Grignard Reagents (Kumada Coupling): A Cost-Effective Option
The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed and utilizes readily available and cost-effective Grignard reagents.[5][15] The reaction can be catalyzed by either palladium or nickel complexes.[15] A major limitation of the Kumada coupling is the high reactivity of Grignard reagents, which leads to poor functional group tolerance.[15]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole
A mixture of 5-bromo-1-ethyl-1H-indazole, the corresponding arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 5 mol%) in dimethoxyethane (DME) is heated at 80 °C for 2 hours under an inert atmosphere.[16] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to afford the desired 5-aryl-1-ethyl-1H-indazole.[16]
General Procedure for Negishi Coupling of N-Protected 3-Iodoindazoles
To a solution of the N-protected 3-iodoindazole in anhydrous THF is added a solution of the arylzinc reagent (prepared in situ or from a commercial source). Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., tri(2-furyl)phosphine, 4 mol%) are then added.[4] The reaction mixture is stirred at 50 °C for 6-24 hours under an inert atmosphere.[4] Upon completion, the reaction is quenched, and the product is isolated and purified by standard procedures.[4]
Logical Workflow for Reagent Selection
The choice of an alternative reagent to this compound depends on several factors, including the desired functional group tolerance, the stability requirements of the starting materials and intermediates, and the overall synthetic strategy. The following diagram illustrates a logical workflow for selecting an appropriate C-C coupling reagent.
Caption: Workflow for selecting an alternative C-C coupling reagent.
Conclusion
While this compound remains a powerful tool for C-C bond formation, a variety of alternative reagents offer distinct advantages that can be leveraged to overcome specific synthetic challenges. Organotrifluoroborates and MIDA boronates provide enhanced stability and handling properties, while Stille and Negishi couplings offer broader functional group tolerance, albeit with their own set of considerations regarding toxicity and reagent sensitivity. The Kumada and Hiyama couplings present additional options with their own unique characteristics. By understanding the comparative performance and experimental nuances of these alternative reagents, researchers can make more informed decisions to optimize their synthetic routes and accelerate the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. grillolabuc.com [grillolabuc.com]
- 10. Hiyama Coupling [organic-chemistry.org]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Kumada coupling - Wikipedia [en.wikipedia.org]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Purity Assessment of (4-methyl-1H-indazol-5-yl)boronic Acid Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like (4-methyl-1H-indazol-5-yl)boronic acid is paramount for safety, efficacy, and regulatory compliance. This guide provides an objective comparison of key analytical techniques for the purity assessment of this and structurally related boronic acid derivatives, supported by experimental data and detailed methodologies.
Introduction to Purity Assessment of Boronic Acids
This compound is a key building block in medicinal chemistry, often utilized in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules. Its purity is critical as impurities can affect reaction yields, downstream product quality, and the pharmacological profile of the final compound. Common impurities may include starting materials, by-products from synthesis, isomers, and degradation products such as boroxines (anhydrides of boronic acids). The analytical techniques employed for purity assessment must be able to separate and quantify the main component from these potential impurities with high sensitivity and specificity.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique depends on several factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. This section compares the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Quantitative Performance of Analytical Methods
The following tables summarize the quantitative performance of commonly employed analytical techniques for the assessment of boronic acid derivatives. The data presented is a synthesis from various studies on aromatic boronic acids and serves as a representative comparison.
Table 1: Chromatographic and Electrophoretic Techniques
| Parameter | HPLC with UV Detection | UPLC-ESI-MS[1] | GC-MS (after derivatization)[2] | Non-Aqueous Capillary Electrophoresis (NACE)[3] |
| Limit of Detection (LOD) | ~1 µM[4] | 0.1 µg/mL[1] | 0.16 µg/mL (for BPD) | Not explicitly stated, but high sensitivity |
| Limit of Quantitation (LOQ) | Not specified | 1.0 µg/mL[1] | 2.5 ppm (for derivatized BBA)[2] | S/N of 10 at 0.5% level[3] |
| Linearity (R²) | >0.99 (typical) | >0.98[1] | >0.99 (typical) | Not specified |
| Recovery | 98-102% (typical) | 97.1 - 105.7%[1] | Not specified | 80 - 120%[3] |
| Precision (%RSD) | <2% (typical) | <2.0%[1] | Not specified | Not specified |
| Key Advantage | Robust, widely available | High throughput, no derivatization needed[1] | High sensitivity for volatile impurities | Excellent for labile compounds, avoids hydrolysis[3] |
| Key Disadvantage | Potential for on-column hydrolysis | Ion suppression effects | Requires derivatization | Lower concentration sensitivity than MS |
Table 2: Spectroscopic Techniques
| Parameter | ¹H NMR | ¹¹B NMR |
| Primary Use | Structural elucidation, quantification of major components and impurities | Structural confirmation of boron species, pKa determination[5] |
| Quantitative Capability | qNMR for assay and impurity quantification | Can be used for quantitative analysis[6] |
| Sensitivity | Lower than chromatographic methods | Lower than ¹H NMR |
| Key Advantage | Provides detailed structural information without a reference standard for every impurity | Specific for boron-containing compounds, distinguishes between boronic acid and boronate esters[5] |
| Key Disadvantage | Signal overlap in complex mixtures, lower sensitivity | Requires quartz NMR tubes, broad signals can complicate quantification |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for aromatic boronic acids and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity assessment of this compound.
-
Chromatographic System: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm). A column with low silanol activity is recommended to minimize on-column hydrolysis.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute more hydrophobic impurities. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
This high-throughput method is ideal for rapid analysis and identification of impurities.[1]
-
Chromatographic System: A UPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Column: Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 10 mM Ammonium acetate in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A rapid gradient of 1-2 minutes can be employed for high-throughput analysis.[1]
-
Flow Rate: 0.4 - 0.6 mL/min.
-
MS System:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Range: m/z 100 - 500.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is suitable for the analysis of thermally stable and volatile impurities, or after derivatization of the boronic acid.
-
Derivatization (Silylation):
-
Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 60-70°C for 30 minutes.
-
-
GC System:
-
Injector Temperature: 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
-
MS System:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 550.
-
Non-Aqueous Capillary Electrophoresis (NACE)
NACE is particularly useful for analyzing boronic acids and their esters that are prone to hydrolysis.[3]
-
CE System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A solution of a buffer (e.g., ammonium acetate) in a non-aqueous solvent like acetonitrile or methanol.
-
Voltage: 20-30 kV.
-
Injection: Hydrodynamic injection.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible non-aqueous solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and quantification of the main component and impurities.
-
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Analyze chemical shifts, coupling constants, and integration to identify and quantify components.
-
-
¹¹B NMR:
-
Sample Preparation: Dissolve ~4 mg of the sample in 0.65 mL of a deuterated solvent in a quartz NMR tube.[5]
-
Instrument: A high-field NMR spectrometer equipped with a boron probe.
-
Analysis: The chemical shift will indicate the hybridization state of the boron atom (sp² for the boronic acid, sp³ for boronate esters or complexes).[5]
-
Mandatory Visualization
The following diagrams illustrate the workflows for the described analytical techniques, aiding in the selection of the most appropriate method.
Caption: Workflow for chromatographic purity assessment.
Caption: Workflow for CE and NMR analysis.
Caption: Decision tree for selecting an analytical technique.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
Validating Biaryl Structures from (4-methyl-1H-indazol-5-yl)boronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction, utilizing boronic acids, is a powerful tool for this purpose. This guide provides a comparative analysis of the use of (4-methyl-1H-indazol-5-yl)boronic acid in biaryl synthesis, focusing on the critical aspect of structural validation. We will explore the experimental methodologies for both the synthesis and the rigorous confirmation of the resulting biaryl structures, while also presenting a comparison with more stable alternatives to traditional boronic acids.
The indazole moiety is a prevalent scaffold in numerous pharmacologically active compounds, and its incorporation into biaryl structures offers a rich avenue for drug discovery. The use of this compound allows for the direct introduction of this important heterocyclic motif. However, the unambiguous confirmation of the final biaryl structure is paramount to ensure the integrity of subsequent biological and pharmacological studies.
Performance Comparison: this compound vs. Alternatives
While this compound is a direct and effective reagent for introducing the 4-methyl-1H-indazol-5-yl moiety, it shares the general limitations of boronic acids, namely potential instability and susceptibility to protodeboronation. In contrast, alternatives such as N-methyliminodiacetic acid (MIDA) boronates offer enhanced stability, facilitating easier handling, purification, and storage. The following table provides a qualitative comparison based on general trends observed for boronic acids and their MIDA boronate counterparts.
| Feature | This compound | (4-methyl-1H-indazol-5-yl) MIDA Boronate |
| Stability | Moderate; susceptible to protodeboronation and oxidation. | High; often crystalline and stable to air and moisture. |
| Handling | May require storage under inert atmosphere and at low temperatures for long-term stability. | Easy to handle and weigh in air. |
| Purification | Can be challenging to purify due to potential decomposition on silica gel. | Generally compatible with standard silica gel chromatography. |
| Reactivity | Generally more reactive, potentially leading to faster reaction times. | Requires in-situ release of the boronic acid, which can be beneficial for controlled reactions. |
| Yield | Yields can be variable and are highly dependent on reaction conditions and substrate purity. | Often provides more reproducible and higher isolated yields, especially in complex syntheses. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a representative procedure for the synthesis of a biaryl compound from this compound, adapted from established methods for similar indazole boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromopyridine) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, and the palladium catalyst.
-
Add the base to the vessel.
-
Degas the solvent mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Structural Validation Protocols
¹H and ¹³C NMR spectra are fundamental for the structural elucidation of the synthesized biaryl compound.
Procedure:
-
Dissolve approximately 5-10 mg of the purified biaryl compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. The number of protons and carbons, their connectivity, and the substitution pattern on the aromatic rings can be determined from this data.
HRMS provides the exact mass of the synthesized compound, allowing for the determination of its elemental composition.
Procedure:
-
Prepare a dilute solution of the purified biaryl compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).
-
Acquire the mass spectrum in the appropriate mode (positive or negative ion).
-
The high-resolution data will provide the accurate mass of the molecular ion, which can be used to confirm the elemental formula.
For crystalline biaryl compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure.
Procedure:
-
Grow single crystals of the purified biaryl compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Collect the diffraction data at a controlled temperature.
-
Solve and refine the crystal structure using specialized software to obtain the precise atomic coordinates, bond lengths, and bond angles, confirming the connectivity and stereochemistry of the molecule.
Visualizations
Caption: Workflow for synthesis and structural validation.
Caption: Decision factors for reagent selection.
A Comparative Guide to Catalyst Efficiency in (4-methyl-1H-indazol-5-yl)boronic Acid Couplings
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in medicinal chemistry for the synthesis of complex organic molecules. The choice of catalyst is paramount for achieving high efficiency, particularly when working with heteroaromatic compounds such as (4-methyl-1H-indazol-5-yl)boronic acid. This guide provides a comparative analysis of various palladium-based catalyst systems to inform the selection of the optimal conditions for coupling this specific boronic acid with aryl halides, thereby streamlining the synthesis of potential therapeutic agents.
Catalyst Performance Comparison
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | High | Effective for various 3-bromoindazoles and boronic acids under microwave irradiation.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for the coupling of 5-bromo-1-ethyl-1H-indazole.[2] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 56 | Good conversion for the coupling of 3-chloroindazole with 5-indole boronic acid.[3] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 | Excellent yield for the coupling of 3-chloroindazole with 5-indole boronic acid.[3] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 40 | Moderate yield for the coupling of 3-chloroindazole with 5-indole boronic acid.[3] |
Key Observations:
-
Palladium(0) catalysts , such as Pd(PPh₃)₄, have demonstrated high efficacy in the coupling of bromoindazoles.[1]
-
Palladium(II) catalysts in combination with bulky, electron-rich phosphine ligands like XPhos and SPhos are highly effective, with SPhos-based precatalysts showing superior yields in the coupling of chloroindazoles.[3]
-
The choice of base is critical, with cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) being effective options.[1][3]
-
A mixture of ethereal solvents and water is commonly employed to facilitate the dissolution of both the organic and inorganic reagents.[1][3]
-
Microwave irradiation can significantly reduce reaction times.[1]
Experimental Protocols
Below are detailed methodologies for performing a Suzuki-Miyaura coupling reaction with an indazole derivative, based on optimized conditions reported in the literature. These protocols can be adapted for reactions involving this compound.
General Procedure for Suzuki-Miyaura Coupling of a Bromoindazole
This protocol is adapted from a study on the microwave-assisted Suzuki-Miyaura cross-coupling of free (NH) 3-bromoindazoles.[1]
Materials:
-
3-Bromoindazole derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
1,4-Dioxane, Ethanol (EtOH), and Water (H₂O) in a 3:1.5:0.5 ratio
Procedure:
-
To a microwave reactor vessel, add the 3-bromoindazole derivative, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the dioxane/EtOH/H₂O solvent mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140 °C for the specified time (typically 2-4 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of a Chloroindazole
This protocol is based on a study of the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[3]
Materials:
-
Chloroindazole derivative (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
SPhos Pd G2 (2.0–3.5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane and Water (H₂O) in a 4:1 ratio
Procedure:
-
In a reaction tube, combine the chloroindazole derivative, arylboronic acid, SPhos Pd G2, and K₃PO₄.
-
Add the dioxane/H₂O solvent mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 15 hours with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (4-methyl-1H-indazol-5-yl)boronic acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (4-methyl-1H-indazol-5-yl)boronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
This compound is a chemical compound utilized in various research and development applications. Due to its potential hazards, it is imperative that proper disposal protocols are strictly followed. This guide outlines the necessary steps for the safe handling and disposal of this compound and its contaminated materials.
I. Hazard Identification and Safety Precautions
-
Serious Eye Irritation: Causes serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE):
Always wear the following PPE when handling this compound:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
II. Disposal Procedures
There are two primary methods for the disposal of this compound waste, contingent on the quantity and institutional policies.
A. Collection for Hazardous Waste Disposal (Recommended for all quantities)
This is the most common and recommended method for the disposal of this compound and its contaminated materials.
Step-by-Step Protocol:
-
Segregate Waste: Do not mix this compound waste with other waste streams.
-
Containerize: Place solid waste and any contaminated materials (e.g., filter paper, gloves, weighing boats) into a clearly labeled, sealed, and compatible hazardous waste container.
-
Labeling: The container must be labeled with the full chemical name: "this compound," the associated hazards (e.g., "Irritant," "Harmful"), and the accumulation start date.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
B. In-Lab Neutralization of Small Quantities (Institution-Permitting)
For very small quantities of this compound waste, in-lab neutralization may be an option if permitted by your institution and local regulations. Boronic acids are weakly acidic and can be neutralized with a mild base.[2]
Experimental Protocol: In-Lab Neutralization
This procedure must be performed in a chemical fume hood while wearing all required PPE.
Materials:
-
This compound waste (aqueous solution or solid)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (e.g., 10%)
-
Deionized water
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriately sized beaker
-
Ice bath
Procedure:
-
Preparation:
-
If neutralizing a solid, dissolve it in a minimal amount of cold water in the beaker.
-
If neutralizing an aqueous solution, place it in the beaker.
-
Place the beaker in an ice bath to manage any potential exothermic reaction.
-
-
Neutralization:
-
While stirring the solution, slowly add the sodium bicarbonate or sodium carbonate solution dropwise. The addition of a carbonate base to an acid will generate carbon dioxide gas, which may cause foaming.[2]
-
Continuously monitor the pH of the solution using pH strips or a pH meter.
-
Continue adding the basic solution until the pH is between 6.0 and 8.0.
-
-
Final Disposal:
-
Once neutralized, consult your local regulations and institutional guidelines for final disposal. In some cases, the neutralized solution may be permissible for drain disposal with copious amounts of water. However, you must confirm this with your EHS department.
-
III. Spill and Emergency Procedures
-
Spill: In the event of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a sealed container for hazardous waste disposal.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3][7]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3][7]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]
IV. Data Summary
| Hazard Classification | Description | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302[4][5][6] |
| Skin Irritation | Causes skin irritation | H315[1][2][3][4][5][6] |
| Eye Irritation | Causes serious eye irritation | H319[2][3][4][5][6] |
| Specific target organ toxicity — single exposure | May cause respiratory irritation | H335[2][3][4][5][6] |
V. Disposal Workflow Diagram
Caption: Disposal decision workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 1-Methyl-1H-indazole-5-boronic acid | 590418-08-9 [sigmaaldrich.com]
- 6. 1-Methyl-1H-indazole-5-boronic acid | 590418-08-9 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling (4-methyl-1H-indazol-5-yl)boronic acid
Essential Safety and Handling Guide for (4-methyl-1H-indazol-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound, a key reagent in pharmaceutical research and development. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and appropriate disposal methods.
Immediate Safety Precautions
Before handling this compound, ensure that all necessary engineering controls are in place and functioning correctly. A certified chemical fume hood is mandatory for all operations involving this compound to minimize inhalation exposure.[2][3] Eyewash stations and safety showers must be readily accessible.[2][4]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is required to prevent any direct contact with the compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against dust particles and potential splashes, preventing serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.[1][3] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat, long pants, and closed-toe shoes. | To protect the skin from accidental spills and contact.[2][4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask). | Required when handling the solid compound to prevent the inhalation of dust particles, which may cause respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A meticulous and systematic approach to handling is crucial for safety.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as detailed in the table above before entering the designated handling area.
-
-
Handling the Compound:
-
Post-Handling:
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Contaminated Materials | Items such as gloves, filter paper, and empty containers should be placed in a sealed and labeled hazardous waste container.[3] |
| Aqueous Solutions | For small quantities, neutralization with a mild base to a pH between 5.5 and 9.0 may be permissible for drain disposal, but only if in accordance with institutional and local regulations. Always consult your institution's environmental health and safety (EHS) department before proceeding. |
Important: Never dispose of boronic acid waste without consulting your institution's EHS guidelines and local regulations.
Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Visual Aid: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
